Raltitrexed
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVGDXNLFLDRM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046482 | |
| Record name | Raltitrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Raltitrexed | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble, 1.81e-02 g/L | |
| Record name | Raltitrexed | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raltitrexed | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112887-68-0 | |
| Record name | Raltitrexed | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112887-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raltitrexed | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112887680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raltitrexed | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raltitrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-[[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-Glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RALTITREXED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCB9EGG971 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Raltitrexed | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-184 °C, 180 - 184 °C | |
| Record name | Raltitrexed | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raltitrexed | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Raltitrexed
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Raltitrexed (Tomudex®, ZD1694), a quinazoline-based folate analogue that acts as a specific inhibitor of thymidylate synthase. The document details its rational design, preclinical evaluation, pharmacokinetic profile, and extensive clinical trial history, particularly in the context of advanced colorectal cancer.
Introduction: The Rationale for a Novel Thymidylate Synthase Inhibitor
For many years, 5-fluorouracil (5-FU) was the primary antimetabolite used in the treatment of advanced colorectal cancer. However, its complex mechanism of action, requirement for biochemical modulation, and challenging toxicity profile spurred the search for more specific and better-tolerated agents. This led to the rational design of a new class of cytotoxic agents targeting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine triphosphate (TTP), an essential precursor for DNA synthesis. This compound was developed as a direct and specific inhibitor of TS, aiming for improved efficacy, a more convenient dosing schedule, and a better safety profile compared to 5-FU.[1]
Discovery and Medicinal Chemistry
This compound emerged from a focused drug discovery program aimed at developing potent and specific inhibitors of thymidylate synthase. The development process involved optimizing the structure of earlier quinazoline-based antifolates to enhance their therapeutic index.
From Precursors to this compound: A Journey in Structure-Activity Relationships (SAR)
The journey to this compound began with earlier folate analogues. The precursor drug, CB3717, was a potent TS inhibitor but was associated with dose-limiting nephrotoxicity.[2] Medicinal chemists systematically modified the structure of these early compounds to improve their pharmacological properties. Key modifications included the replacement of a benzene ring with a thiophene ring and the substitution of an N-10 propargyl group with a methyl group. These changes significantly increased the compound's solubility and potency while reducing its nephrotoxicity.[3] This optimization process led to the identification of ZD1694, later named this compound, as a clinical candidate.
Synthesis of this compound
The synthesis of this compound has been reported through various routes. One common approach involves the alkylation of a key intermediate with 6-bromomethyl-2-methyl-4-quinazolinone, followed by basic hydrolysis to yield the final product. Another reported synthesis starts from 5-nitrothiophene-2-carboxylic acid, involving a sequence of reduction, alkylation, and saponification.[4]
Mechanism of Action
This compound's cytotoxic effect is a direct consequence of its potent and specific inhibition of thymidylate synthase.[5][6] The process involves several key steps, as illustrated in the signaling pathway diagram below.
Cellular Uptake and Polyglutamation
This compound is actively transported into cells via the reduced folate carrier (RFC).[5] Once inside the cell, it undergoes extensive polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). This process, which involves the addition of multiple glutamate residues, is crucial for two reasons: it traps the drug inside the cell, and the polyglutamated forms of this compound are even more potent inhibitors of thymidylate synthase than the parent compound.[5][6][7] This intracellular retention allows for a prolonged duration of action.[1]
Inhibition of Thymidylate Synthase and Induction of "Thymineless Death"
Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a cofactor.[8] this compound, particularly in its polyglutamated form, binds to the folate-binding site of thymidylate synthase, preventing the binding of the natural substrate and thereby inhibiting the synthesis of dTMP.[5][6] The depletion of the dTMP pool leads to a lack of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. This state, often referred to as "thymineless death," results in DNA fragmentation and ultimately triggers cell cycle arrest and apoptosis.[5]
Preclinical Development
This compound underwent extensive preclinical evaluation to characterize its activity, selectivity, and pharmacokinetic profile.
In Vitro Studies
The cytotoxic activity of this compound was assessed against various cancer cell lines, with a particular focus on colorectal cancer. A common method used for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Cytotoxicity
A detailed, step-by-step protocol for a specific this compound study is not publicly available. However, a general protocol for an MTT assay is as follows:
-
Cell Seeding: Cancer cells (e.g., HT-29, SW620 colorectal cancer cell lines) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined by plotting cell viability against drug concentration.
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| L1210 | Murine Leukemia | 9 | [11][12] |
| Lovo | Colorectal Cancer | Not specified, but shown to increase Bax protein | [11] |
| LS174T | Colorectal Cancer | Not specified, but shown to increase Bax protein | [11] |
| HCT-8 | Colorectal Cancer | Not specified, but shown to increase intracellular PRPP | [11] |
In Vivo Studies
The antitumor activity of this compound was evaluated in various animal models, most commonly in nude mice bearing human tumor xenografts.
Experimental Protocol: Colorectal Cancer Xenograft Model
Specific protocols for this compound xenograft studies are not detailed in the available literature. A general methodology would involve:
-
Cell Implantation: Human colorectal cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).[13][14]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with this compound, typically administered intravenously, at various doses and schedules. A control group receives a vehicle control.
-
Monitoring: Tumor size is measured regularly, and the animals' body weight and general health are monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in both preclinical models and human clinical trials.
Table 2: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Administration | Intravenous infusion | [1] |
| Terminal Half-life (t1/2γ) | Approximately 260 hours | [15] |
| Plasma Protein Binding | >90% | [15] |
| Metabolism | Primarily intracellular polyglutamation | [5][6] |
| Excretion | ~50% unchanged in urine, ~15% in feces | [16] |
| Clearance | ~2.4 L/h (40 mL/min) | [15] |
The long terminal half-life of this compound is attributed to the sequestration of its polyglutamated forms in tissues.[15] Clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments.[15]
Clinical Development
This compound has undergone a comprehensive clinical development program, including Phase I, II, and III trials, primarily for the treatment of advanced colorectal cancer.
Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the recommended Phase II dose of this compound. These studies established the optimal dosing schedule as 3 mg/m² administered as a 15-minute intravenous infusion every 3 weeks.[1] The main DLTs were myelosuppression and gastrointestinal toxicity.[1] Combination studies with other chemotherapeutic agents, such as 5-FU and oxaliplatin, were also conducted to explore the safety and preliminary efficacy of these regimens.[10]
Phase II Clinical Trials
Phase II trials were conducted to evaluate the antitumor activity and further assess the safety of this compound at the recommended dose in patients with advanced colorectal cancer.
Table 3: Selected Phase II Clinical Trial Results of this compound in Advanced Colorectal Cancer
| Study | Patient Population | N | This compound Dose | Objective Response Rate (%) | Median Survival (months) | Reference(s) |
| Cunningham et al. | Advanced CRC | 177 | 3 mg/m² q3w | 26 | 11.2 | [1] |
| Tomudex Cooperative Study Group | Pretreated Advanced CRC | 43 | 3 mg/m² q3w | 16 | 11.6 | [17] |
| Feliu et al. (TOMOX) | First-line Metastatic CRC | 48 | 3 mg/m² q3w + Oxaliplatin | 46 | Not Reported | [18] |
| Feliu et al. (TOMIRI) | First-line Metastatic CRC | 46 | 3 mg/m² q3w + Irinotecan | 34 | Not Reported | [18] |
| Li et al. (SALIRI + Bev) | Second-line mCRC | 94 | 3 mg/m² q3w + Irinotecan + Bevacizumab | 25.5 | 17.6 | [19] |
| Li et al. (SALOX + Bev) | Second-line mCRC | 6 | 3 mg/m² q3w + Oxaliplatin + Bevacizumab | 33.3 | 17.1 | [19] |
| Bi et al. | Refractory mCRC | 46 | 3 mg/m² q3w + S-1 | 13.0 | 12.3 | [20] |
Phase III Clinical Trials
Pivotal Phase III trials were designed to compare the efficacy and safety of this compound with the then-standard of care, 5-FU plus leucovorin (LV), in patients with advanced colorectal cancer.
Table 4: Key Phase III Clinical Trial Results of this compound vs. 5-FU/LV in Advanced Colorectal Cancer
| Trial | Treatment Arms | N | Objective Response Rate (%) | Median Time to Progression (months) | Median Overall Survival (months) | Key Adverse Events (Grade 3/4) for this compound | Reference(s) |
| "Tomudex" Colorectal Cancer Study Group | This compound vs. 5-FU/LV | 495 | 19 vs. 18 | Shorter with this compound | 10.9 vs. 12.3 | Stomatitis (2%), Leukopenia (6%), Diarrhea (10%) | [21] |
| PETACC-1 | This compound vs. 5-FU/LV (adjuvant) | 1921 | - | - | Non-inferiority not met | Higher liver toxicities | [2][22] |
While some Phase III trials demonstrated comparable efficacy between this compound and 5-FU/LV regimens, with a more favorable toxicity profile for this compound in terms of mucositis and leukopenia, others did not consistently show non-inferiority, particularly in the adjuvant setting.[2][8][21][22]
Conclusion
This compound represents a significant milestone in the rational design of targeted cancer therapies. Its discovery and development provided a valuable alternative to 5-FU-based regimens for advanced colorectal cancer, offering a more convenient dosing schedule and a different toxicity profile. While its use has been somewhat superseded by newer agents, the story of this compound provides crucial insights into the principles of thymidylate synthase inhibition and the development of antifolate drugs. The extensive preclinical and clinical data gathered continue to inform the development of novel cancer therapeutics.
References
- 1. 'Tomudex' (this compound) development: preclinical, phase I and II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Tomudex) versus standard leucovorin-modulated bolus 5-fluorouracil: Results from the randomised phase III Pan-European Trial in Adjuvant Colon Cancer 01 (PETACC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Future developments with 'Tomudex' (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. A study of peritoneal metastatic xenograft model of colorectal cancer in the treatment of hyperthermic intraperitoneal chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting this compound from cancer cell thymidylate synthase to Mycobacterium tuberculosis phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and preclinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II study of this compound (Tomudex) in chemotherapy-pretreated patients with advanced colorectal cancer. Tomudex Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase II randomised trial of this compound–oxaliplatin vs this compound–irinotecan as first-line treatment in advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Chemotherapy Regimen Plus Bevacizumab as Second-Line Treatment for Metastatic Colorectal Cancer: A Prospective Multicenter Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. S-1 plus this compound for Refractory Metastatic Colorectal Cancer: A Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 606-Colorectal metastatic this compound | eviQ [eviq.org.au]
- 22. ascopubs.org [ascopubs.org]
Raltitrexed Polyglutamation and Cellular Retention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biochemical processes governing the efficacy of raltitrexed, a key antifolate chemotherapeutic agent. The central focus is on the mechanism of polyglutamation and its critical role in the cellular retention and cytotoxic activity of the drug. This document details the molecular pathways, summarizes key quantitative data from seminal studies, and provides established experimental protocols for the analysis of this compound metabolism.
Introduction to this compound
This compound, also known as Tomudex®, is a quinazoline-based folate analogue classified as an antimetabolite.[1][2][3] It is a potent and specific inhibitor of thymidylate synthase (TS), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2][4] By inhibiting TS, this compound leads to the depletion of the thymidine triphosphate (TTP) pool, which results in DNA fragmentation, cell cycle arrest, and ultimately, apoptotic cell death.[1][5][6] This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for continuous DNA synthesis.[4] this compound has demonstrated clinical efficacy in the management of advanced colorectal cancer and other solid tumors.[2][7]
A unique feature of this compound's pharmacology, which distinguishes it from non-classical antifolates, is its intracellular metabolism. The drug's potency and duration of action are significantly enhanced through a process known as polyglutamation.[1][2]
The Core Mechanism: Polyglutamation and Cellular Retention
The cellular journey of this compound involves several critical steps, from membrane transport to its ultimate inhibitory action on TS. Polyglutamation is the cornerstone of this process, ensuring high intracellular drug concentrations and sustained target inhibition.
2.1 Cellular Uptake this compound enters the cell primarily via the reduced folate carrier (RFC), a transport protein responsible for the uptake of natural folates.[1][4][8]
2.2 Enzymatic Polyglutamation Once inside the cell, this compound is rapidly and extensively metabolized by the enzyme folylpolyglutamate synthetase (FPGS).[1][4][9] FPGS catalyzes the sequential addition of glutamate residues to the parent drug molecule, forming a series of this compound polyglutamates.[1][2] This process is a natural mechanism that cells use to concentrate and retain folates.[8][10]
2.3 Enhanced Cellular Retention and Potency The addition of negatively charged glutamate moieties effectively traps the drug inside the cell, as the larger, more polar polyglutamated forms cannot easily efflux across the cell membrane.[10][11] This leads to significant intracellular accumulation and a prolonged half-life.[6][12] Furthermore, these this compound polyglutamates are substantially more potent inhibitors of thymidylate synthase than the parent monoglutamate form, enhancing the drug's cytotoxic effects.[2][5] This sustained inhibition of TS can persist even after the extracellular drug has been cleared.[13]
2.4 Resistance Mechanisms Reduced polyglutamation is a well-described mechanism of both inherent and acquired resistance to this compound.[13] This resistance is often attributed to decreased activity of the FPGS enzyme.[13] Cells with deficient FPGS activity are unable to effectively accumulate and retain the drug, rendering them insensitive to its cytotoxic effects.[13][14]
Quantitative Analysis of this compound Polyglutamation
The degree of this compound polyglutamation directly correlates with its cytotoxicity. Studies comparing cell lines with varying FPGS activity provide clear quantitative evidence for the importance of this process.
A key study by Barnes et al. utilized two human leukemia cell lines: the parental CCRF-CEM line and a this compound-resistant subline, CCRF-CEM:RC2Tomudex, which exhibits less than 11% of the FPGS activity of the parent line.[13][15] The results starkly illustrate the impact of FPGS activity on drug accumulation and sensitivity.
Table 1: Intracellular this compound Accumulation in Relation to FPGS Activity Data from a 4-hour exposure to 0.1 μM this compound.
| Cell Line | Relative FPGS Activity | Total Intracellular this compound-Derived Material (pmol/mg protein) |
| CCRF-CEM | 100% | 114 ± 21 |
| CCRF-CEM:RC2Tomudex | <11% | 4 ± 2 |
| Source: Barnes et al., Clinical Cancer Research, 1999.[13] |
The data shows that the resistant cell line with low FPGS activity accumulated 30- to 50-fold less intracellular this compound compared to the sensitive parent cell line.[13][15] This deficiency in accumulation directly translated to a greater than 1000-fold resistance to this compound in growth inhibition assays.[13][15]
While direct quantification of this compound polyglutamates is less commonly published, studies on the related antifolate methotrexate (MTX) provide a model for the expected distribution of polyglutamate chain lengths.
Table 2: Methotrexate (MTX) Polyglutamate Formation in CCRF-CEM Cells Data from a 24-hour exposure to 1 μM [3H]MTX.
| Metabolite | Intracellular Concentration (pmol/109 cells) |
| MTX Monoglutamate (Parent) | 275 ± 120 |
| MTX Diglutamate (PG2) | 277 ± 59 |
| MTX Triglutamate (PG3) | 480 ± 126 (Calculated from range) |
| MTX Tetraglutamate (PG4) | 612 ± 138 (Calculated from range) |
| MTX Pentaglutamate (PG5) | 745 ± 144 |
| Source: Barnes et al., Clinical Cancer Research, 1999.[13] |
In cells with proficient FPGS, a significant portion of the intracellular drug pool is converted to longer-chain polyglutamates (PG3-PG5), which are critical for long-term retention and enhanced enzyme inhibition.[13] In contrast, the this compound-resistant cells formed no detectable MTX polyglutamates under the same conditions.[13]
Experimental Protocols for Assessing Polyglutamation
The analysis of intracellular antifolate polyglutamates is essential for preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[13] The following protocol is based on the methodology used for measuring methotrexate polyglutamates, which is directly applicable to this compound.[13][16][17]
4.1 Objective To separate and quantify intracellular this compound and its polyglutamate derivatives from cell culture samples.
4.2 Materials
-
Cell culture medium (e.g., RPMI-1640)
-
Dialyzed fetal bovine serum
-
This compound
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (0.2 M, ice-cold)
-
Potassium bicarbonate
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 100 x 4.6-mm, 3 µm)
-
Mobile Phase: 0.1 M Ammonium acetate (pH 4.7) with acetonitrile (e.g., 6% w/w)
-
This compound and polyglutamate standards
4.3 Methodology
-
Cell Culture and Treatment:
-
Culture cells (e.g., 4 x 106) in exponential growth phase in appropriate medium.
-
Incubate cells with a defined concentration of this compound (e.g., 0.1 µM) for a specified time (e.g., 24 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Centrifuge the cell suspension (120 x g, 5 min) and discard the supernatant.
-
Wash the cell pellet twice with cold PBS to remove extracellular drug.
-
Lyse the final cell pellet by adding 300 µL of ice-cold 0.2 M perchloric acid. Vortex briefly and incubate on ice for 5 minutes. This step precipitates proteins.
-
-
Neutralization and Extraction:
-
Centrifuge the lysate (6700 x g, 2 min) to pellet the protein precipitate.
-
Transfer the supernatant to a new tube containing ~200 mg of potassium bicarbonate to neutralize the acid.
-
Incubate on ice for 2 minutes, then centrifuge again (6700 x g, 2 min) to pellet the potassium perchlorate salt.
-
Collect the final supernatant containing the drug metabolites for analysis. Store at -20°C if not analyzed immediately.
-
-
HPLC Analysis:
-
Inject a 100 µL aliquot of the prepared supernatant onto the C18 column.
-
Perform isocratic elution with the ammonium acetate/acetonitrile mobile phase at a flow rate of 0.5 mL/min.
-
Detect the separated this compound and polyglutamate species using a UV detector (e.g., at 254 nm and 304 nm).
-
Quantify the metabolites by comparing peak areas to a standard curve constructed using known concentrations of this compound and its polyglutamate standards.
-
Express results as pmol per 109 cells or pmol per mg of protein.
-
4.4 Alternative Methodologies Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the quantification of this compound polyglutamates and is increasingly being adopted.[18]
Conclusion and Future Directions
The polyglutamation of this compound is a pivotal determinant of its therapeutic efficacy. This process, mediated by the enzyme FPGS, enhances both the intracellular retention and the target inhibitory potency of the drug. Consequently, the level of FPGS activity in tumor cells is a critical factor in predicting sensitivity or resistance to this compound.
For drug development professionals and researchers, understanding and quantifying this metabolic pathway is essential. The methodologies outlined in this guide provide a framework for assessing the cellular pharmacology of this compound and other classical antifolates. Future research may focus on developing strategies to modulate FPGS activity in tumors to enhance sensitivity to this compound-based therapies or to overcome resistance. Furthermore, the clinical utility of measuring this compound polyglutamate levels in patient samples as a biomarker for predicting response and guiding therapy warrants continued investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. Real-World Results of this compound Combined with S-1 and Bevacizumab in Heavily Pretreated Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidylate Synthase Inhibitors [ebrary.net]
- 9. This compound | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical and preclinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Impact of polyglutamation on sensitivity to this compound and methotrexate in relation to drug-induced inhibition of de novo thymidylate and purine biosynthesis in CCRF-CEM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 18. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Raltitrexed In Vitro Cytotoxicity Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Raltitrexed, a key antimetabolite chemotherapeutic agent. It details the drug's mechanism of action, summarizes its cytotoxic efficacy against various cancer cell lines, and provides standardized protocols for experimental evaluation.
Introduction to this compound
This compound (brand name Tomudex®) is a quinazoline folate analogue that acts as a direct and specific inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, specifically catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3] By blocking this enzyme, this compound effectively halts DNA replication, leading to cell cycle arrest and programmed cell death, a state often referred to as "thymineless death".[3][4] It is primarily used in the treatment of advanced colorectal cancer and malignant mesothelioma.[4][5]
Mechanism of Action
This compound's mechanism of action is a multi-step process that ensures its targeted effect on rapidly proliferating cancer cells.
-
Cellular Uptake : this compound is actively transported into cells primarily via the reduced folate carrier (RFC).[1][3]
-
Polyglutamylation : Once inside the cell, it is extensively metabolized by the enzyme folylpolyglutamate synthetase (FPGS) into polyglutamated forms.[3][6] This process is critical as it not only traps the drug within the cell but also significantly increases its inhibitory potency against thymidylate synthase—by up to 100-fold compared to the parent compound.[6]
-
Thymidylate Synthase (TS) Inhibition : The polyglutamated this compound binds to and inhibits thymidylate synthase, preventing the synthesis of dTMP.[3][7]
-
Induction of Apoptosis : The resulting depletion of dTMP and subsequent accumulation of deoxyuridine triphosphate (dUTP) leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][8]
The following diagram illustrates this key signaling pathway.
Quantitative Cytotoxicity Data
The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize IC50 values reported across various cancer cell lines.
Table 1: Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time | Assay Method |
| HCT-8 | ~1.0 - 10 | 30 minutes | WST-1 |
| HCT-116 | >10 | 30 minutes | WST-1[9] |
| HT-29 | ~1.0 - 10 | 30 minutes | WST-1[9] |
| SW480 | >10 | 30 minutes | WST-1[9] |
| SW620 | ~0.1 - 1.0 | 30 minutes | WST-1[9] |
| Caco-2 | >10 | 30 minutes | WST-1[9] |
| Colo201 | Not specified | 5 days | MTT[10] |
| Colo320 | Not specified | 5 days | MTT[10] |
| LoVo | Not specified | 5 days | MTT[10] |
| WiDr | Not specified | 5 days | MTT[10] |
Table 2: Other Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (nM) | Assay Method |
| Murine Leukemia | L1210 | 9 | Growth Inhibition Assay[6] |
| Hepatocellular Carcinoma | HepG2 | Not specified | WST-8[8] |
| Lung Adenocarcinoma | A549 | ~1000 (as AgNP conjugate) | Not specified[11] |
Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time, assay method, and specific cell culture conditions.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[11]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C.[12][16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the negative control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram provides a logical workflow for a typical in vitro cytotoxicity experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Targeting thymidylate synthase in colorectal cancer: critical re-evaluation and emerging therapeutic role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schedule-dependent interactions between this compound and cisplatin in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Modified Gold and Silver Nanoparticles for Targeted Cancer Therapy: Cytotoxicity Behavior In Vitro on A549 and HCT-116 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Raltitrexed Cellular Uptake and Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raltitrexed is a quinazoline-based folate analogue that functions as a specific and potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. Its efficacy as a chemotherapeutic agent is critically dependent on its transport into tumor cells and its subsequent intracellular metabolism. This technical guide provides an in-depth overview of the cellular uptake and transport mechanisms of this compound, details the experimental methodologies used to study these processes, and explores the signaling pathways that regulate the expression of the key transporters involved.
Mechanisms of this compound Cellular Uptake
The cellular uptake of this compound is a multi-faceted process primarily mediated by specific solute carriers and receptors. The key players in this process are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptor α (FRα).
Reduced Folate Carrier (RFC)
Proton-Coupled Folate Transporter (PCFT)
The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another potential route for this compound entry into cells. However, this compound exhibits a low affinity for PCFT at a neutral pH, with an influx Michaelis constant (Kt) greater than or equal to 100 μM.[5] PCFT's transport activity is optimal at acidic pH, a condition that can be found in the microenvironment of some solid tumors. While it is a major transporter for other antifolates like pemetrexed, its contribution to this compound uptake under physiological conditions is considered to be minimal.[5]
Folate Receptor α (FRα)
Folate Receptor α (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein, mediates the cellular uptake of folates and some antifolates via receptor-mediated endocytosis. This compound can bind to FRα, and this interaction is particularly relevant in tumors that overexpress this receptor. The binding and subsequent dissociation of this compound from FRα are pH-dependent, with significant dissociation occurring at the acidic pH of endosomes (below pH 6.0), which facilitates the release of the drug into the cytoplasm.
Intracellular Retention and Metabolism: Polyglutamylation
Once inside the cell, this compound is rapidly and extensively metabolized by the enzyme folylpolyglutamate synthetase (FPGS).[6] This process involves the sequential addition of glutamate residues to the this compound molecule, forming polyglutamated derivatives.[6] Polyglutamylation is a crucial step for two primary reasons:
-
Enhanced Intracellular Retention: The addition of negatively charged glutamate moieties increases the overall negative charge of the this compound molecule, trapping it within the cell as it is a poor substrate for efflux transporters.[6]
-
Increased Potency: The polyglutamated forms of this compound are significantly more potent inhibitors of thymidylate synthase than the parent drug.[6]
The extent of polyglutamylation is a key determinant of this compound's duration of action and overall therapeutic efficacy.
Quantitative Data on this compound Transport and Inhibition
The following table summarizes the available quantitative data related to this compound's interaction with its transporters and its intracellular target.
| Parameter | Transporter/Enzyme | Value | Cell/System | Reference(s) |
| Influx Kt | Reduced Folate Carrier (RFC) | ~1-5 µM (for reduced folates) | Mammalian cells | [3] |
| Influx Kt | Proton-Coupled Folate Transporter (PCFT) | ≥ 100 µM (at neutral pH) | N/A | [5] |
| Dissociation pH | Folate Receptor α (FRα) | Marked dissociation below pH 6.0 | N/A |
Signaling Pathways Regulating Transporter Expression
The expression and activity of the transporters involved in this compound uptake are subject to regulation by various intracellular signaling pathways.
Regulation of Reduced Folate Carrier (RFC)
The expression of the SLC19A1 gene, which codes for RFC, is influenced by several factors, including the intracellular folate concentration and activation of the Vitamin D Receptor (VDR) signaling pathway.
-
Folate Levels: Cellular folate status can modulate RFC expression, although the precise mechanism is complex and appears to be cell-type specific. Some studies have reported an upregulation of RFC expression in response to folate deficiency, while others have shown a downregulation.
-
Vitamin D Receptor (VDR) Signaling: The active form of vitamin D, 1α,25-dihydroxyvitamin D3, binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex can bind to Vitamin D Response Elements (VDREs) in the promoter regions of target genes to regulate their transcription.[7] It has been demonstrated that VDR signaling can upregulate the expression of the SLC19A1 gene.[1]
Regulation of Folate Receptor α (FRα)
FRα expression and signaling are intricately linked with the JAK-STAT and ERK1/2 pathways, which are often dysregulated in cancer.
-
JAK-STAT Pathway: The binding of ligands, including folates, to FRα can lead to the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[5][8] Activated STAT proteins can then translocate to the nucleus and act as transcription factors, potentially influencing the expression of various genes, including FOLR1 itself, in a feedback loop.[5]
-
ERK1/2 Pathway: Folic acid has been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9][10] The activation of the ERK1/2 pathway can, in turn, regulate the transcription of genes involved in cell proliferation and survival, and there is evidence to suggest that this pathway can influence the expression of the FOLR1 gene.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and metabolism of this compound.
This compound Cellular Uptake Assay
This protocol describes a method for measuring the uptake of radiolabeled this compound into adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest (e.g., HCT-116, A549)
-
24-well cell culture plates
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
[3H]-Raltitrexed (radiolabeled drug)
-
Unlabeled this compound (for competition experiments)
-
Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed HBSS.
-
Pre-incubation: Add HBSS containing any test compounds or a high concentration of unlabeled this compound (for determining non-specific binding) to the appropriate wells. Incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding HBSS containing [3H]-raltitrexed to each well.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the rate of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay.
-
Data Analysis: Normalize the radioactive counts to the protein concentration to determine the specific uptake of this compound (in pmol/mg protein). Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying concentrations of [3H]-raltitrexed and fitting the data to the Michaelis-Menten equation.
Analysis of this compound Polyglutamylation by HPLC
This protocol outlines a general method for the extraction and analysis of this compound and its polyglutamated forms from cancer cells using high-performance liquid chromatography (HPLC).
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (e.g., a boiling buffer)
-
Perchloric acid (for deproteinization)
-
HPLC system with a C18 reverse-phase column
-
UV or fluorescence detector
-
Standards for this compound and its polyglutamated forms (if available)
-
Mobile phase (e.g., a gradient of ammonium acetate and acetonitrile)
Procedure:
-
Cell Treatment and Harvesting: Treat cultured cancer cells with this compound for a specified period. Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Extraction: Resuspend the cell pellet in a boiling extraction buffer to inactivate enzymes and extract the drug and its metabolites.
-
Deproteinization: Add perchloric acid to the extract to precipitate proteins. Centrifuge to pellet the protein, and collect the supernatant.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., ammonium acetate and acetonitrile) to separate this compound and its polyglutamated forms.
-
Detect the eluting compounds using a UV or fluorescence detector at the appropriate wavelength for this compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its polyglutamates based on their retention times compared to standards.
-
Quantify the amount of each species by integrating the peak areas and comparing them to a standard curve.
-
Calculate the intracellular concentrations of this compound and its polyglutamates.
-
Conclusion
The cellular uptake of this compound is a complex process orchestrated by multiple transporters, with the Reduced Folate Carrier playing a predominant role. Its intracellular retention and enhanced potency are critically dependent on polyglutamylation. The expression of the key transporters is, in turn, regulated by intricate signaling networks, including the Vitamin D Receptor, JAK-STAT, and ERK1/2 pathways. A thorough understanding of these mechanisms is paramount for optimizing the therapeutic use of this compound, overcoming drug resistance, and developing novel strategies for targeted cancer therapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the fascinating and clinically relevant biology of this compound transport.
References
- 1. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced folate carrier family - Wikipedia [en.wikipedia.org]
- 5. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects [mdpi.com]
- 8. JAK-STAT1 as therapeutic target for EGFR deficiency-associated inflammation and scarring alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Raltitrexed in In Vitro Cancer Cell Models
Introduction
Raltitrexed (brand name Tomudex®) is a quinazoline folate analogue that functions as a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a critical enzyme in the de novo synthesis pathway of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[1][4][5] By blocking this enzyme, this compound leads to the depletion of thymidine triphosphate (TTP), which in turn causes DNA fragmentation, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][3] Its primary clinical application is in the treatment of advanced colorectal cancer, and it is also investigated for other solid tumors like malignant mesothelioma and gastric cancer.[4][6][7]
This compound is transported into cells via the reduced folate carrier (RFC).[1] Once inside, it is extensively polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[1] These polyglutamated forms are retained within the cell and are even more potent inhibitors of TS, contributing to the drug's sustained activity.[1][3] Due to its specific mechanism targeting rapidly dividing cells, this compound is a valuable tool for in vitro studies of cancer cell proliferation, cell cycle regulation, and apoptosis.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the direct inhibition of thymidylate synthase. This action triggers a cascade of cellular events, primarily leading to G0/G1 phase cell cycle arrest and the induction of mitochondria-mediated apoptosis.[2][6][8] Key proteins involved in this pathway include the tumor suppressors p53 and p16, cell cycle regulators Cyclin A and CDK2, and apoptosis-related proteins of the Bcl-2 family (Bax and Bcl-2) and caspases.[6][8][9]
Caption: this compound mechanism of action signaling pathway.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are highly dependent on the cell line and the duration of drug exposure.[10]
| Cell Line | Cancer Type | Exposure Time | IC50 Value | Reference |
| L1210 | Murine Leukemia | Not Specified | 9 nM | [11] |
| SGC7901 | Human Gastric Cancer | 48 h | ~1 µg/mL | [8] |
| HGC-27 | Human Gastric Cancer | 48 h | ~1 µM | [9] |
| HepG2 | Human Liver Cancer | 48 h | ~2.5 µM | [6] |
| SW480 | Human Colon Cancer | 30 min | ~10 µM | [12] |
| HT29 | Human Colon Cancer | 30 min | ~1 µM | [12] |
| HCT116 | Human Colon Cancer | 30 min | >10 µM | [12] |
| HCT8 | Human Colon Cancer | 30 min | ~1 µM | [12] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, medium formulation, assay method).
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 checkpoint, and promote apoptosis in a dose- and time-dependent manner.[2][8]
| Cell Line | Effect on Cell Cycle | Key Molecular Changes (Protein) | Apoptosis Induction | Key Molecular Changes (Protein) | Reference |
| HepG2 | G0/G1 Arrest | ↑ p53, ↑ p16, ↓ Cyclin A, ↓ CDK2 | Not specified | Not specified | [6][13] |
| SGC7901 | G0/G1 Arrest | Not specified | Yes | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome c, ↑ Cleaved Caspase-3 | [2][8] |
| HGC-27 | G0/G1 Arrest | ↓ Cyclin A1, ↓ CDK2 | Yes | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome C, ↑ Cleaved Caspase-3 | [9] |
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caption: General experimental workflow for this compound in vitro studies.
Cell Viability Assay (WST-8 / CCK-8)
This protocol determines the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Selected cancer cell line (e.g., HepG2, SGC7901)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
WST-8 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in culture medium to create a series of working concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of WST-8/CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed approximately 2-5 x 10^5 cells/well in 6-well plates. After 24 hours, treat the cells with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following treatment.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary by kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in the this compound-induced signaling pathways.
Materials:
-
6-well plates or 10 cm dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p16, CDK2, Cyclin A, Bax, Bcl-2, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seeding and Treatment: Seed cells in larger formats (e.g., 10 cm dishes) to obtain sufficient protein. Treat with this compound for the desired time and concentration.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycl...: Ingenta Connect [ingentaconnect.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound induces mitochondrial‑mediated apoptosis in SGC7901 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound regulates proliferation and apoptosis of HGC-27 cells by upregulating RSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Raltitrexed IC50 Determination in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raltitrexed, marketed under the trade name Tomudex®, is a quinazoline folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of thymidine triphosphate (TTP), a nucleotide required for DNA synthesis and repair.[3] By inhibiting TS, this compound leads to DNA fragmentation and ultimately, cell death.[2] This mechanism of action makes it an effective chemotherapeutic agent against various cancers, particularly colorectal cancer.[1]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of a cytotoxic agent like this compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. Accurate determination of the IC50 value is essential for preclinical drug development, chemosensitivity testing, and understanding the molecular mechanisms of drug resistance.
These application notes provide detailed protocols for determining the IC50 of this compound in adherent cancer cell lines using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.
Mechanism of Action and Signaling Pathways
This compound is transported into cells via the reduced folate carrier.[3] Inside the cell, it is extensively polyglutamated, which enhances its inhibitory potency and cellular retention.[1][3] The primary target of this compound is thymidylate synthase (TS). Inhibition of TS depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs) and the incorporation of uracil into DNA. This process, known as "thymineless death," triggers DNA damage, cell cycle arrest, and apoptosis.[3]
The cellular response to this compound-induced DNA damage involves several signaling pathways:
-
p53 Pathway: DNA damage can activate the tumor suppressor protein p53, which in turn can induce cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is irreparable.[4] However, this compound-induced apoptosis can also occur in a p53-independent manner.[5]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Some studies suggest that this compound treatment can lead to a decrease in the phosphorylation of Akt, a key component of this pathway, thereby promoting apoptosis.
-
Erk (MAPK) Pathway: The Erk pathway is also involved in cell proliferation and survival. Similar to the Akt pathway, this compound has been shown to decrease the phosphorylation of Erk, contributing to its anti-cancer effects.[6]
Below is a diagram illustrating the proposed signaling pathway of this compound.
This compound IC50 Values in Various Cancer Cell Lines
The sensitivity of cancer cells to this compound can vary significantly across different cell lines. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| L1210 | Murine Leukemia | 9 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 78.9 | WST-8 Assay | N/A |
| SW480 | Colorectal Carcinoma | Varies | Not Specified | [7] |
| HT28 | Colorectal Carcinoma | Varies | Not Specified | [7] |
| HCT116 | Colorectal Carcinoma | Varies | Not Specified | [7] |
| HCT8 | Colorectal Carcinoma | Varies | Not Specified | [7] |
Note: IC50 values can be influenced by experimental conditions such as cell density, drug exposure time, and the specific assay used.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using the MTT and SRB assays.
Experimental Workflow
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a blank control (medium only). Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the aminoxanthene dye Sulforhodamine B to bind to basic amino acid residues of cellular proteins, providing a measure of cell biomass.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water or distilled water to remove TCA and medium.
-
Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 510 nm and 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Follow step 6 of the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for determining the IC50 of this compound in cancer cell lines. The choice between the MTT and SRB assay will depend on the specific cell line and laboratory resources. Accurate IC50 determination is a fundamental step in the preclinical evaluation of this compound and for elucidating its mechanisms of action and resistance in various cancer types.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Enhances the Antitumor Effect of Apatinib in Human Esophageal Squamous Carcinoma Cells via Akt and Erk Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols: Raltitrexed Solubility and Stability in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Raltitrexed is a potent and specific inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine triphosphate, which is essential for DNA replication and repair.[1][2] Its use in in vitro and in vivo research necessitates a clear understanding of its solubility and stability characteristics, particularly in commonly used solvents like dimethyl sulfoxide (DMSO). These application notes provide a comprehensive overview of the solubility and stability of this compound in DMSO, along with detailed protocols for its preparation, storage, and handling to ensure experimental consistency and accuracy.
2. This compound Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₄O₆S |
| Molecular Weight | 458.49 g/mol |
| CAS Number | 112887-68-0 |
3. Solubility of this compound in DMSO
The solubility of this compound in DMSO can vary based on the purity of the compound, the quality of the DMSO, and the preparation method. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[3]
3.1. Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various suppliers.
| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 91 - 92 | 198.47 - 200.65 | Moisture-absorbing DMSO reduces solubility.[3] |
| APExBIO | > 154 | > 335.88 | Warming at 37°C or sonication can aid dissolution.[4] |
| TargetMol | 123 | 268.27 | Sonication is recommended.[5] |
| Sigma-Aldrich | ≥ 40 | ≥ 87.24 | |
| GlpBio | ≥ 154 | ≥ 335.88 | Heat the tube to 37°C and use an ultrasonic bath to increase solubility.[6] |
3.2. Factors Influencing Solubility
-
DMSO Quality: Use of fresh, anhydrous, high-purity DMSO is critical.
-
Temperature: Gentle warming (e.g., to 37°C) can enhance solubility.[4][6]
-
Sonication: Using an ultrasonic bath can facilitate the dissolution process.[4][5]
4. Stability and Storage of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is vital to maintain their integrity and ensure the reliability of experimental results.
4.1. Storage Recommendations
The following table outlines the recommended storage conditions for this compound in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][7]
| Storage Temperature | Recommended Storage Duration | Supplier/Source Recommendation |
| -20°C | Up to 1 month | Selleck Chemicals, GlpBio, MCE[3][6][7] |
| -80°C | Up to 1 year | Selleck Chemicals[3] |
| -80°C | Up to 6 months | GlpBio, MCE[6][7] |
4.2. Key Stability Considerations
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be strictly avoided as it can lead to compound degradation.[3][7]
-
Light Exposure: While reconstituted this compound for injection is stable in ambient light, it is good practice to store stock solutions protected from light.[8][9]
-
Long-term Storage: For storage exceeding one month at -20°C, re-evaluation of the solution's efficacy is advised.[7]
5. Experimental Protocols
5.1. Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 100 mM solution, the required mass is: 0.1 mol/L * 1 L/1000 mL * 458.49 g/mol * 1000 mg/g = 45.85 mg.
-
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before use.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]
-
5.2. Protocol for Assessing this compound Solubility in DMSO (Visual Method)
This protocol provides a basic method for determining the approximate solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
A series of small, clear glass vials
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Procedure:
-
Prepare a series of vials: Add a pre-weighed amount of this compound to each vial.
-
Add DMSO incrementally: To the first vial, add a small, known volume of DMSO.
-
Facilitate Dissolution: Vortex or stir the mixture for a set period (e.g., 15-30 minutes).
-
Observe: Visually inspect the solution for any undissolved particles.
-
Continue Adding DMSO: If the solid has not dissolved, add another known volume of DMSO and repeat the dissolution and observation steps.
-
Determine Solubility: The solubility is reached when a clear solution is obtained. Calculate the concentration (in mg/mL or mM) based on the total mass of this compound and the total volume of DMSO added.
6. Visualizations
Caption: Workflow for this compound stock solution preparation and use.
Caption: this compound mechanism of action via thymidylate synthase inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. e-lactancia.org [e-lactancia.org]
Raltitrexed-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raltitrexed (brand name Tomudex®) is a quinazoline folate analogue that functions as a specific and potent inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of thymidine triphosphate (TTP), an essential precursor for DNA replication.[1] By inhibiting TS, this compound depletes the intracellular pool of TTP, leading to DNA damage, cell cycle arrest, and subsequent apoptosis, particularly in rapidly dividing cancer cells.[3] This mechanism of action underscores its use as a chemotherapeutic agent in various cancers, including colorectal, gastric, and hepatocellular carcinomas.[1][3][4]
Flow cytometry is a powerful technique to elucidate the effects of cytotoxic agents like this compound on cell cycle progression. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively assessed. These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced cell cycle alterations using flow cytometry.
Mechanism of Action and Signaling Pathway
This compound enters the cell via the reduced folate carrier and is subsequently polyglutamated, which enhances its intracellular retention and inhibitory effect on thymidylate synthase. The resulting depletion of dTMP leads to DNA damage, which in turn activates cell cycle checkpoints.
Studies have shown that this compound treatment can induce a significant G0/G1 phase cell cycle arrest in various cancer cell lines.[1][3][5] This arrest is often mediated by the upregulation of tumor suppressor proteins such as p53 and p16.[3][4] These proteins can, directly or indirectly, lead to the downregulation of key cell cycle regulators, including Cyclin A and Cyclin-dependent kinase 2 (CDK2).[3][4] The Cyclin A/CDK2 complex is crucial for the G1 to S phase transition, and its inhibition effectively halts cell cycle progression at the G1 checkpoint.[3]
Data Presentation: Quantitative Analysis of this compound's Effect on Cell Cycle Distribution
The following table summarizes the dose- and time-dependent effects of this compound on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry.
| Cell Line | This compound Concentration | Treatment Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HepG2 (Hepatocellular Carcinoma) | Control | 24 | 60.5% | 35.2% | 4.3% | [3] |
| 16 nM | 24 | 68.7% | 27.3% | 4.0% | [3] | |
| 64 nM | 24 | 75.4% | 20.1% | 4.5% | [3] | |
| 256 nM | 24 | 82.1% | 13.2% | 4.7% | [3] | |
| SGC7901 (Gastric Cancer) | Control | - | 57.28% | - | - | [1] |
| IC50 | 24 | 65.34% | - | - | [1] | |
| IC50 | 48 | 74.24% | - | - | [1] | |
| IC50 | 72 | 81.33% | - | - | [1] | |
| HGC-27 (Gastric Cancer) | Varies | - | G0/G1 Arrest Observed | - | - | [5] |
Note: The S and G2/M phase percentages for SGC7901 and HGC-27 were not detailed in the cited sources but showed corresponding decreases.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution following this compound treatment using flow cytometry.
Experimental Workflow
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO or PBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment: a. Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: a. Aspirate the culture medium. b. Wash the cells once with PBS. c. Add trypsin-EDTA to detach the cells. d. Once detached, add complete medium to inactivate the trypsin. e. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: a. Discard the supernatant and wash the cell pellet with ice-cold PBS. b. Centrifuge again and discard the supernatant. c. Resuspend the cell pellet in 500 µL of ice-cold PBS. d. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. e. Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Staining: a. Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). b. Discard the ethanol and wash the cell pellet with PBS. c. Centrifuge and discard the supernatant. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition and Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the PI signal (FL2 or equivalent channel). c. Collect data for at least 10,000 events per sample. d. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution by gating on the G0/G1, S, and G2/M populations based on their DNA content.
Conclusion
The analysis of cell cycle distribution by flow cytometry is an essential tool for characterizing the mechanism of action of chemotherapeutic agents like this compound. The provided protocols and data offer a framework for researchers to investigate the impact of this compound on the cell cycle in various cancer models. A consistent finding is the induction of a G0/G1 phase arrest, which is linked to the drug's primary function as a thymidylate synthase inhibitor. Understanding these cellular responses is crucial for the development of more effective cancer therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 'Tomudex' (this compound) development: preclinical, phase I and II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound regulates proliferation and apoptosis of HGC-27 cells by upregulating RSK4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Raltitrexed Efficacy Studies in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raltitrexed, marketed under the trade name Tomudex®, is a quinazoline folate analogue that functions as a specific and direct inhibitor of thymidylate synthase (TS).[1][2][3] TS is a crucial enzyme in the de novo synthesis of thymidine triphosphate (TTP), an essential precursor for DNA synthesis.[3][4] By inhibiting TS, this compound leads to DNA fragmentation and subsequent cell death.[3][5] This mechanism of action makes it a valuable compound for investigation in oncology, particularly for rapidly proliferating cancer cells. This compound is primarily used in the treatment of advanced colorectal cancer.[1][5]
This document provides detailed application notes and protocols for conducting preclinical efficacy studies of this compound using a xenograft mouse model. The protocols outlined below cover the establishment of a cell line-derived xenograft (CDX) model, administration of this compound, and methods for assessing anti-tumor efficacy.
Mechanism of Action
This compound's primary target is the enzyme thymidylate synthase (TS).[6] As a folate analogue, it is transported into cells via the reduced folate carrier (RFC).[5][6] Once inside the cell, this compound is extensively polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[4][6] This polyglutamation is critical as it enhances the intracellular retention of the drug and significantly increases its inhibitory potency against TS.[3] The inhibition of TS depletes the intracellular pool of dTMP, a necessary precursor for DNA synthesis, leading to "thymineless death," which triggers DNA damage, cell cycle arrest, and apoptosis.[6]
Mechanism of action of this compound.
Applications
The this compound xenograft mouse model is a versatile platform for various preclinical studies, including:
-
Efficacy Testing: Evaluating the anti-tumor activity of this compound as a monotherapy or in combination with other therapeutic agents.
-
Pharmacodynamic (PD) Studies: Assessing the in vivo molecular effects of this compound on tumor tissue, such as the inhibition of TS and induction of apoptosis.
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a tumor-bearing host.[7]
-
Biomarker Discovery: Identifying potential biomarkers that predict sensitivity or resistance to this compound treatment.
Experimental Protocols
The following protocols provide a detailed methodology for a typical efficacy study of this compound in a colorectal cancer xenograft model.
Cell Line Selection and Culture
A variety of human colorectal cancer cell lines are suitable for establishing xenograft models. The choice of cell line should be based on the specific research question, considering factors such as mutational status (e.g., KRAS, BRAF, p53) and expression of relevant biomarkers.
-
Recommended Cell Lines: HT-29, COLO-205, HCT-116, SW-620.[8][9][10][11][12][13][14][15][16][17][18][19][20][21]
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for HT-29) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Quality Control: Regularly test cell lines for mycoplasma contamination and authenticate using short tandem repeat (STR) profiling.
Xenograft Model Establishment
-
Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks.
-
Cell Preparation: Harvest cultured cancer cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[22]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration
-
Drug Preparation: Reconstitute lyophilized this compound powder with sterile water for injection and further dilute with 0.9% saline to the desired concentration.[23]
-
Dosage: The dosage of this compound can vary depending on the mouse strain and experimental design. A common dose for BALB/c mice is in the range of 5-10 mg/kg/day, administered for 5 consecutive days.[24][25]
-
Administration Route: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection.[4]
-
Treatment Schedule: A typical treatment schedule involves daily administration for 5 days, followed by a period of observation. The clinical dosing schedule is a single 15-minute intravenous infusion every 3 weeks.[2][23]
-
Control Group: Administer the vehicle (e.g., 0.9% saline) to the control group using the same volume and schedule as the treatment group.
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI is a key endpoint and can be calculated at the end of the study using the formula: % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Body Weight and Clinical Observations: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Record any clinical signs of distress or adverse effects.
-
Survival Analysis: In some studies, the endpoint may be survival. Monitor mice until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental workflow for a this compound xenograft efficacy study.
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.
Table 1: Example Summary of this compound Efficacy in a Colorectal Cancer Xenograft Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| Number of Animals | 10 | 10 |
| Cell Line | HCT-116 | HCT-116 |
| Initial Mean Tumor Volume (mm³) | 125.5 ± 15.2 | 124.8 ± 14.9 |
| Final Mean Tumor Volume (mm³) | 1580.3 ± 210.7 | 632.1 ± 155.4 |
| Tumor Growth Inhibition (%) | N/A | 60% |
| Mean Body Weight Change (%) | +5.2% | -3.8% |
| Median Survival (Days) | 28 | 45 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Tumor Take Rate | - Low cell viability- Insufficient cell number- Improper injection technique | - Use cells in the logarithmic growth phase- Increase the number of injected cells- Ensure a subcutaneous, not intradermal, injection |
| High Variability in Tumor Growth | - Inconsistent cell numbers- Variation in mouse health | - Ensure accurate cell counting and consistent injection volume- Use healthy mice of a similar age and weight |
| Excessive Toxicity (e.g., >20% body weight loss) | - this compound dose is too high for the mouse strain | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD)- Reduce the dose or frequency of administration |
| Lack of Efficacy | - Cell line is resistant to this compound- Inadequate drug exposure | - Test the in vitro sensitivity of the cell line to this compound- Verify the drug formulation and administration protocol- Consider a different administration route or schedule |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 'Tomudex' (this compound) development: preclinical, phase I and II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. e-lactancia.org [e-lactancia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Clinical and preclinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altogenlabs.com [altogenlabs.com]
- 9. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. Single-cell functional and chemosensitive profiling of combinatorial colorectal therapy in zebrafish xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo sensitization of SW620 metastatic colon cancer cells to CDDP-induced apoptosis by the nitric oxide donor DETANONOate: Involvement of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. td2inc.com [td2inc.com]
- 22. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bccancer.bc.ca [bccancer.bc.ca]
- 24. Balb/c mice as a preclinical model for this compound-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Raltitrexed Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Raltitrexed (also known as Tomudex, ZD1694) in preclinical animal models, drawing from various studies.[1][2] This document includes detailed protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a quinazoline folate analogue that acts as a specific and direct inhibitor of thymidylate synthase (TS).[2][3][4] TS is a crucial enzyme in the de novo synthesis of thymidine triphosphate (TTP), an essential precursor for DNA synthesis.[4] By inhibiting TS, this compound leads to DNA fragmentation and subsequent cell death, a process often referred to as "thymineless death".[3]
The drug is transported into cells via the reduced folate carrier (RFC).[3][5] Once inside the cell, it undergoes extensive polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[3][6] These polyglutamated forms are retained within the cell and are more potent inhibitors of TS, which enhances the drug's antitumor activity and duration of action.[4][7]
Signaling Pathway of this compound
Caption: this compound cellular uptake and mechanism of action.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of this compound observed in various preclinical animal models.
Table 1: this compound Dosage in Preclinical Models
| Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| BALB/c Mice | - | 5-10 mg/kg/day | Not Specified | Daily for 5 days | [8] |
| BALB/c Mice | - | 100 mg/kg/day | Not Specified | Daily for 4 days | [9][10] |
| Mice | Ovarian Carcinoma (HX62) | 1.6 mg/kg/day | Intraperitoneal (i.p.) | Daily | [6] |
| Mice | Colon Carcinoma (LoVo) | 6 mg/kg/day | i.p. | Daily | [6] |
| Mice | Colon Carcinoma (Colo 205) | 10 mg/kg/day | i.p. | Daily | [6] |
| Mice | Ovarian Carcinoma (HX62) | Similar to i.p. dose | Oral | Daily | [6] |
| ApcMin/+ Mice | Intestinal Tumorigenesis | Dose-dependent | Not Specified | Not Specified | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Half-life (β phase) | Terminal Half-life (γ phase) | Plasma Clearance | Protein Binding | Reference |
| Mice | 30 minutes | Protracted | - | - | [12] |
| Rats | 30 minutes | 22-56 hours | 6-10 mL/min/kg | >90% | [6][12][13] |
| Dogs | - | 14-29 hours | 5-7 mL/min/kg | >90% | [6] |
Experimental Protocols
General Preparation of this compound for Administration
This compound is typically supplied as a lyophilized powder.[14]
-
Reconstitution : Reconstitute the this compound vial with an appropriate volume of sterile water for injection to achieve a known stock concentration (e.g., 1 mg/mL).[12]
-
Dilution : Immediately before use, dilute the reconstituted solution to the final desired concentration for injection using 0.9% sodium chloride or 5% dextrose solution.[12][15]
-
Storage : The reconstituted solution is chemically stable for 24 hours at room temperature. However, refrigeration is recommended to prevent bacterial contamination.[14] The diluted solution for infusion is also stable for 24 hours at room temperature.[14]
Administration in a Mouse Model of Gastrointestinal Toxicity
This protocol is based on studies inducing gastrointestinal toxicity in BALB/c mice.[8][9][10]
-
Animal Model : BALB/c mice.
-
Objective : To evaluate the gastrointestinal toxicity of this compound.
-
Procedure :
-
Administer this compound at a dose of 100 mg/kg/day for 4 consecutive days.[9][10]
-
Monitor the mice daily for weight loss and the onset of diarrhea.[9][10]
-
For rescue experiments, Leucovorin (200 mg/kg) can be administered twice daily on days 5-7 to prevent further weight loss and promote recovery.[9][10]
-
At selected time points, animals can be euthanized for histological examination of the intestine and blood collection for neutrophil and platelet counts.[9][10]
-
Antitumor Efficacy Study in Xenograft Mouse Models
This protocol is a general guideline for assessing the antitumor efficacy of this compound in mice bearing human tumor xenografts.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (e.g., ovarian or colon carcinoma).[6]
-
Objective : To determine the antitumor activity of this compound.
-
Procedure :
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., intraperitoneally) at a predetermined dose and schedule (e.g., daily for a specified number of days).[6]
-
The control group should receive the vehicle used for drug dilution.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
The study is typically terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed.
-
Experimental Workflow for Preclinical this compound Studies
Caption: General experimental workflow for preclinical this compound studies.
Combination Therapies
Preclinical studies have explored the combination of this compound with other cytotoxic agents to enhance efficacy.[16][17] The rationale for combination therapy is to use agents with different mechanisms of action and non-overlapping toxicity profiles.[16]
-
This compound and 5-Fluorouracil (5-FU) : These agents have shown additive or synergistic effects in colon carcinoma cells, with the optimal schedule being this compound administered before 5-FU.[16] this compound pretreatment can increase the incorporation of 5-FU into RNA.[16] In ApcMin/+ mice, the combination of this compound and 5-FU resulted in a significant reduction in tumor number compared to either agent alone.[11]
-
This compound and Irinotecan : Synergistic cell kill has been observed in colon carcinoma cells when they are pre-exposed to SN-38 (the active metabolite of irinotecan) before this compound.[16] The reverse sequence is antagonistic.[16]
-
This compound and Platinum Agents : Preliminary results have shown that equitoxic doses of this compound with cisplatin or oxaliplatin are antagonistic in some colon carcinoma cell lines.[16] However, clinical trials have investigated these combinations.[18][19]
-
This compound and Hyperthermia : In patient-derived colorectal cancer organoids, hyperthermia was found to enhance the effect of this compound.[20] This synergistic effect may be mediated through the inhibition of the PI3K/AKT/mTOR and Focal Adhesion Kinase signaling pathways.[20]
Important Considerations
-
Toxicity : The primary dose-limiting toxicities of this compound in preclinical models are gastrointestinal (diarrhea) and myelosuppression.[4][8]
-
Renal Function : this compound clearance is significantly associated with creatinine clearance.[12][13] Therefore, careful monitoring of renal function is crucial in preclinical studies, and dose adjustments may be necessary in models with impaired renal function.
-
Leucovorin Rescue : Delayed administration of leucovorin has been shown to be effective in rescuing mice from this compound-induced toxicity.[9][10][15] This can be a valuable tool in managing severe adverse effects in preclinical studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 'Tomudex' (this compound) development: preclinical, phase I and II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Leucovorin rescue from this compound (tomudex)-induced antiproliferative effects: in vitro cell line and in vivo mouse studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound increases tumorigenesis as a single agent yet exhibits anti-tumor synergy with 5-fluorouracil in ApcMin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical and preclinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. pfizer.ca [pfizer.ca]
- 16. Combination of this compound with other cytotoxic agents: rationale and preclinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (Tomudex) in combination treatment for colorectal cancer: new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New developments in cancer treatment with the novel thymidylate synthase inhibitor this compound ('Tomudex') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (Tomudex) in combination with platinum-based agents and/or anthracyclines: preliminary results of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound as a synergistic hyperthermia chemotherapy drug screened in patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Raltitrexed experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Raltitrexed.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a quinazoline folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] By inhibiting TS, this compound depletes the intracellular pool of dTMP, leading to DNA fragmentation and ultimately, "thymineless death" in rapidly dividing cancer cells.[1] The drug is transported into cells via the reduced folate carrier (RFC) and is then polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation enhances its intracellular retention and inhibitory potency against TS.[1]
Q2: How should this compound be prepared and stored for in vitro experiments?
For in vitro use, this compound can be dissolved in DMSO to prepare a stock solution.[4] It is recommended to warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution. Stock solutions can be stored at -20°C for several months. When preparing working solutions in cell culture media, it is crucial to avoid precipitation. To minimize this, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution. If precipitation occurs, ultrasonic heating may help to redissolve the compound.[5]
Q3: Are there any specific considerations for the cell culture medium when using this compound?
Yes, it is important to consider the folic acid concentration in the cell culture medium. This compound's uptake into cells is mediated by the reduced folate carrier, the same transporter for natural folates.[1] Therefore, high concentrations of folic acid in the medium can compete with this compound for cellular uptake, potentially reducing its cytotoxic efficacy.[6][7] When conducting experiments, it is advisable to use a medium with a known and consistent folic acid concentration or to test the effects of this compound in a low-folate medium to ensure consistent results.
Q4: What are the key downstream signaling effects of this compound-induced thymidylate synthase inhibition?
Inhibition of thymidylate synthase by this compound leads to a cascade of downstream events culminating in apoptosis. The depletion of dTMP and subsequent disruption of DNA synthesis can induce DNA damage and replication stress.[1][8] This triggers cell cycle arrest, often at the G0/G1 or S phase, depending on the cell type.[2][9] The cellular stress and DNA damage can activate apoptotic pathways. This may involve the upregulation of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2.[4][10] In some cell lines, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[11]
Experimental Protocols and Data
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cell lines. This variability can be attributed to factors such as the expression levels of thymidylate synthase, the activity of the reduced folate carrier, and the efficiency of intracellular polyglutamation by FPGS.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| HepG2 | Liver Cancer | 78.9 | 24 | WST-8 |
| SGC7901 | Gastric Cancer | Varies (dose-dependent) | Not Specified | Not Specified |
| DU145 | Prostate Cancer | Dose-dependent | Not Specified | Not Specified |
| PC-3 | Prostate Cancer | Dose-dependent | Not Specified | Not Specified |
| KYSE-30 | Esophageal Squamous Carcinoma | ~2500 (2.5 µM) | 48 | Not Specified |
| TE-1 | Esophageal Squamous Carcinoma | ~2500 (2.5 µM) | 48 | Not Specified |
| IMR-32 (MYCN-amplified) | Neuroblastoma | Low nM range | 72 | alamarBlue |
| SH-SY5Y (non-amplified) | Neuroblastoma | High µM range | 72 | alamarBlue |
Detailed Methodologies
Cell Viability Assay (e.g., MTT/WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10^4 cells/mL (100 µL/well) and allow them to adhere for 24 hours.[12] Optimal seeding density may vary between cell lines and should be determined empirically.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.[12] Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizations
Caption: this compound's mechanism of action and downstream signaling.
Troubleshooting Guide
Caption: A workflow for troubleshooting common issues in this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound regulates proliferation and apoptosis of HGC-27 cells by upregulating RSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Determinants of the activities of antifolates delivered into cells by folate-receptor-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Modified Gold and Silver Nanoparticles for Targeted Cancer Therapy: Cytotoxicity Behavior In Vitro on A549 and HCT-116 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase inhibitor this compound can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Enhances the Antitumor Effect of Apatinib in Human Esophageal Squamous Carcinoma Cells via Akt and Erk Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis through activating ROS-mediated ER stress by impeding HSPA8 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Raltitrexed In Vitro Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Raltitrexed concentration for in vitro assays. Here, you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a quinazoline folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a crucial enzyme in the de novo synthesis of thymidine triphosphate (TTP), a nucleotide required for DNA synthesis.[1][2][3] By inhibiting TS, this compound leads to DNA fragmentation and subsequent cell death.[1][2] Its activity is enhanced through intracellular polyglutamation, a process that increases its retention within the cell and its inhibitory potency against TS.[3]
Q2: What is a typical starting concentration range for this compound in vitro?
A typical starting concentration for this compound in vitro can range from low nanomolar (nM) to micromolar (µM), depending on the cell line's sensitivity. For instance, the IC50 (the concentration that inhibits 50% of cell growth) has been reported to be as low as 9 nM in L1210 murine leukemia cells and 78.9 nM in HepG2 human liver cancer cells.[2][4] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal range for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute it in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. A reconstituted solution of this compound is chemically stable for 24 hours at room temperature when exposed to ambient light.[1] However, refrigeration is recommended to prevent bacterial contamination.[1]
Q4: How long should I expose my cells to this compound?
The optimal exposure time can vary depending on the cell line and the experimental endpoint. Short-term exposures (e.g., 24 to 72 hours) are common for cell viability assays.[2][5] For colony formation assays, a shorter initial exposure (e.g., 24 hours) may be followed by a longer period of growth in drug-free media.[5] It is advisable to perform a time-course experiment to determine the ideal duration for your specific assay.
Troubleshooting Guide
Problem 1: I am not observing any significant cytotoxic effect of this compound, even at high concentrations.
-
High Folic Acid in Media: Standard cell culture media often contain high levels of folic acid, which can compete with this compound for cellular uptake via the reduced folate carrier (RFC) and for the enzyme folylpolyglutamate synthetase (FPGS). This competition can significantly reduce the efficacy of this compound.
-
Solution: Use a low-folate medium or dialyzed fetal bovine serum (FBS) to reduce the concentration of competing folates. Always check the formulation of your cell culture medium.
-
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound. This can be due to several factors, including:
-
Low expression of the reduced folate carrier (RFC), leading to decreased drug uptake.
-
Reduced activity of folylpolyglutamate synthetase (FPGS), resulting in inefficient polyglutamation and retention of this compound.
-
Overexpression of thymidylate synthase (TS), the drug's target.
-
Solution: If possible, measure the expression levels of RFC, FPGS, and TS in your cell line. Consider using a different, more sensitive cell line as a positive control.
-
-
Incorrect Drug Concentration: There might be an error in the calculation or dilution of your this compound stock solution.
-
Solution: Double-check all calculations and ensure proper dilution techniques. Prepare a fresh stock solution if necessary.
-
-
Drug Degradation: Although relatively stable, prolonged storage of diluted solutions at inappropriate temperatures can lead to degradation.
-
Solution: Use freshly prepared dilutions for each experiment from a properly stored, concentrated stock.
-
Problem 2: I am observing excessive cell death, even at very low concentrations of this compound.
-
Low Folic Acid in Media: Conversely to the issue above, if your medium has very low levels of folic acid, cells may be hypersensitive to this compound.
-
Solution: Ensure your media formulation is appropriate and consistent across experiments. You may need to supplement with a controlled amount of folic acid.
-
-
High Sensitivity of the Cell Line: Some cell lines are inherently very sensitive to antifolate drugs.
-
Solution: Perform a thorough dose-response curve starting from very low picomolar or nanomolar concentrations to identify the appropriate working range.
-
-
Incorrect Seeding Density: Low cell seeding density can sometimes make cells more susceptible to drug-induced toxicity.
-
Solution: Optimize your cell seeding density to ensure a healthy and actively proliferating monolayer or suspension during the experiment.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Assay Method |
| L1210 | Murine Leukemia | 9 | Not Specified | Growth Inhibition |
| HepG2 | Human Liver Cancer | 78.9 | 24 hours | WST-8 Assay |
| IMR-32 | Human Neuroblastoma (MYCN-amplified) | ~10-20 | Not Specified | Cell Growth Inhibition |
| SK-N-BE(2) | Human Neuroblastoma (MYCN-amplified) | ~10-20 | Not Specified | Cell Growth Inhibition |
| CT26 | Murine Colorectal Carcinoma | 14.44 | 72 hours | Viability Assay |
Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions such as cell density, media composition, and assay methodology.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-8)
This protocol outlines a general procedure for determining cell viability after this compound treatment using common colorimetric assays like MTT or WST-8.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume proliferation overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTT or WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. For WST-8 assays, the product is water-soluble, and absorbance can be measured directly (e.g., at 450 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Drug Removal: After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Growth: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form. Change the medium every 2-3 days.
-
Staining: Once visible colonies have formed, remove the medium, wash with PBS, and fix the colonies with a solution like methanol or 4% paraformaldehyde. Stain the colonies with a solution such as 0.5% crystal violet.
-
Quantification: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Data Analysis: Calculate the colony formation efficiency for each treatment condition relative to the untreated control.
Visualizations
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. Schedule-dependent interaction between this compound and 5-fluorouracil in human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Raltitrexed insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Raltitrexed insolubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a quinazoline-based folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine triphosphate, which is essential for DNA synthesis and repair.[1][2] Its inhibition of TS leads to DNA fragmentation and cell death.[1][3] this compound is transported into cells via the reduced folate carrier and is extensively polyglutamated, which significantly enhances its inhibitory potency and intracellular retention.[3][4]
Q2: What are the solubility characteristics of this compound?
This compound is a pale yellow powder with poor solubility in water and ethanol.[5] Its solubility is highly dependent on pH due to the presence of two carboxylic acid groups.[4] It is freely soluble in dimethyl sulfoxide (DMSO).[5]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
For in vitro studies, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[5] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for extended periods. When preparing for an experiment, the DMSO stock solution should be serially diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in neutral pH buffers like Phosphate Buffered Saline (PBS) at high concentrations can be challenging due to its low aqueous solubility. While some studies have reported preparing 1 mM stock solutions in PBS, this may not always be reproducible and could lead to precipitation over time. It is generally more reliable to first dissolve this compound in DMSO and then dilute it into the aqueous buffer.
Troubleshooting Guide for this compound Insolubility
This guide addresses common insolubility issues encountered during the handling of this compound in a research laboratory setting.
Issue 1: Precipitate forms immediately upon diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: This is a common phenomenon for hydrophobic compounds when the concentration in the final aqueous solution exceeds its solubility limit. The DMSO keeps the compound in solution at a high concentration, but upon dilution into an aqueous environment, the compound's low water solubility causes it to precipitate out.
-
Solution:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration may help to keep this compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a pre-warmed diluent: Warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Change the order of addition: Add the this compound stock solution to a larger volume of the diluent while vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations that are prone to precipitation.
-
Issue 2: The reconstituted this compound solution appears cloudy or contains visible particles.
-
Cause: This may indicate incomplete dissolution or the presence of insoluble impurities. The quality of the this compound powder can also be a factor.
-
Solution:
-
Gentle warming: Warm the solution in a 37°C water bath for 10-15 minutes.
-
Sonication: Use a bath sonicator to gently sonicate the solution for a few minutes. This can help to break up any aggregates and facilitate dissolution.
-
Filtration: If the cloudiness persists, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. However, be aware that this may reduce the actual concentration of the drug in your stock solution if a significant amount has not dissolved.
-
Issue 3: A precipitate forms in the this compound stock solution during storage.
-
Cause: The stock solution may have become supersaturated, or temperature fluctuations during storage could have caused the compound to precipitate out. The ingress of moisture into the DMSO stock can also reduce its solvating capacity.
-
Solution:
-
Re-dissolve the precipitate: Before use, bring the stock solution to room temperature and try to re-dissolve the precipitate by gentle warming (37°C) and/or sonication.
-
Prepare fresh stock solutions: It is good practice to prepare fresh stock solutions regularly and to store them in small aliquots to avoid repeated freeze-thaw cycles.
-
Use anhydrous DMSO: Ensure that you are using high-quality, anhydrous DMSO to prepare your stock solutions, as absorbed water can decrease the solubility of this compound.
-
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 458.49 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow powder | --INVALID-LINK-- |
| Melting Point | 180-184 °C | --INVALID-LINK-- |
| Water Solubility | 0.0181 mg/mL | --INVALID-LINK-- |
| DMSO Solubility | > 92 mg/mL | --INVALID-LINK-- |
| Ethanol Solubility | Insoluble | --INVALID-LINK-- |
| pKa1 (Carboxylic Acid) | 4.5 | --INVALID-LINK-- |
| pKa2 (Carboxylic Acid) | 5.7 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 4.585 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing immediately after adding the stock solution to the medium.
-
Add the diluted this compound solution to the cells immediately. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizer.ca [pfizer.ca]
- 5. selleckchem.com [selleckchem.com]
Raltitrexed Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides regarding the off-target effects of Raltitrexed in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a folate analogue antimetabolite. Its primary and well-established mechanism of action is the specific and potent inhibition of thymidylate synthase (TS), a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1][2] The drug is actively transported into cells via the reduced folate carrier (RFC). Inside the cell, it is extensively polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation significantly enhances its inhibitory potency against TS and increases its intracellular retention, leading to prolonged cytotoxicity.[1][3][4] The ultimate on-target effect is the depletion of the thymidine triphosphate (TTP) pool, which disrupts DNA replication and repair, leading to DNA damage, cell cycle arrest, and a form of programmed cell death known as "thymineless death".[1]
Q2: We observe a strong G0/G1 cell cycle arrest in our experiments. Is this a known effect of this compound?
A2: Yes, this is a known downstream effect of this compound's on-target activity. While the primary target is TS, the resulting DNA damage and cellular stress can trigger various signaling pathways that control the cell cycle. For example, in HepG2 liver cancer cells, this compound was shown to induce G0/G1 arrest by downregulating the expression of Cyclin A and cyclin-dependent kinase 2 (CDK2).[5] This effect was potentially mediated by the upregulation of the tumor suppressor proteins p53 and p16.[5][6][7] Therefore, observing G0/G1 arrest is consistent with the drug's mechanism of action.
Q3: Are there any known off-target enzymes directly inhibited by this compound?
A3: The available scientific literature emphasizes this compound as a highly specific inhibitor of thymidylate synthase (TS).[4] While some databases may list potential interactions, such as with folylpolyglutamate synthase (FPGS), this interaction is integral to its on-target mechanism, as FPGS activity is required to polyglutamate this compound into its more active and retained form.[8] Most of the unexpected cellular effects reported, such as the activation of specific cell cycle checkpoints and DNA damage responses, are considered downstream consequences of potent TS inhibition rather than direct binding to and inhibition of other distinct off-target proteins.[1][5]
Q4: How can our lab experimentally distinguish between on-target TS inhibition and potential off-target effects?
A4: The most effective method to confirm that the observed cytotoxicity is due to TS inhibition is to perform a thymidine rescue assay . The principle is that if the drug's effect is solely due to the depletion of the thymidine pool, providing an external source of thymidine should bypass the enzymatic block and "rescue" the cells from death. If the cytotoxic or anti-proliferative effects persist even in the presence of supplemental thymidine, it would suggest the involvement of off-target mechanisms. A detailed protocol for this assay is provided below.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or cytotoxicity across different cell lines.
-
Potential Cause 1: Differential expression of the Reduced Folate Carrier (RFC). this compound requires the RFC for cellular uptake.[1][3] Cell lines with low RFC expression will be inherently more resistant as less drug can enter the cell.
-
Solution 1: Quantify the expression of RFC (gene name SLC19A1) via qPCR or Western blot in your panel of cell lines and correlate it with this compound sensitivity.
-
Potential Cause 2: Varying activity of Folylpolyglutamate Synthetase (FPGS). FPGS is essential for polyglutamating this compound, which traps it within the cell and increases its potency.[1] Low FPGS activity can lead to reduced drug efficacy.
-
Solution 2: Assess FPGS expression and/or activity. Consider this as a potential mechanism of resistance when comparing sensitive and resistant cell lines.
-
Potential Cause 3: Baseline Thymidylate Synthase (TS) expression. High intracellular levels of the TS enzyme may require higher concentrations of this compound to achieve a sufficient level of inhibition.
-
Solution 3: Measure the baseline protein levels of TS in your cell lines to determine if expression levels correlate with the observed IC50 values.
Issue 2: Combination therapy with another agent shows antagonistic rather than synergistic effects.
-
Potential Cause: Schedule-dependent drug interactions. The order and timing of drug administration can be critical. For example, studies combining this compound with cisplatin in colon cancer cell lines have shown that administering cisplatin before this compound can produce antagonistic effects in some cell lines.[10] This may be due to the first drug inducing cell cycle changes that make the cells less susceptible to the second drug.
-
Solution: Design experiments to test different administration schedules: simultaneous exposure, this compound followed by the second agent, and the second agent followed by this compound. An isobologram analysis can help formally determine if the interaction is synergistic, additive, or antagonistic for each schedule.[10]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various cell-based assays.
| Cell Line(s) | Assay Type | Effective Concentration / IC50 | Reference |
| HepG2 (Hepatocellular Carcinoma) | WST-8 Proliferation Assay (24h) | IC50: 78.919 nM | [5] |
| HepG2 (Hepatocellular Carcinoma) | WST-8 Proliferation Assay (24h) | Significant inhibition at 16, 64, and 256 nM | [5] |
| L1210 (Mouse Lymphocytic Leukemia) | Cell Growth Inhibition Assay | IC50: 9 nM | [2] |
| KYSE-30, TE-1 (Esophageal Squamous Carcinoma) | Combination Therapy Studies | Used at a fixed concentration of 2.5 µM | [11] |
| Patient-Derived Colorectal Cancer Organoids | CCK-8 Viability Assay | IC50 calculated to determine synergy with hyperthermia | [12] |
Key Experimental Protocols
Protocol: Thymidine Rescue Assay
This assay is designed to determine if the cytotoxic effects of this compound are specifically due to the inhibition of thymidylate synthase.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Thymidine stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, WST-8, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for a 72-hour proliferation assay. Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare two sets of serial dilutions of this compound in complete culture medium.
-
Set A: this compound only.
-
Set B: this compound + a final concentration of 10-20 µM Thymidine. (Note: The optimal thymidine concentration may need to be determined empirically for your cell line).
-
-
Controls: Prepare wells with:
-
Medium only (no cells, background control).
-
Cells + medium only (untreated control).
-
Cells + medium with 10-20 µM Thymidine only (thymidine control).
-
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment and control media from Step 2 & 3.
-
Incubation: Incubate the plate for 48-72 hours, or a duration consistent with the observed cytotoxic effects of this compound.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the untreated control (set to 100% viability).
-
Plot the dose-response curves for this compound alone (Set A) and this compound with thymidine (Set B).
-
Interpretation: A significant rightward shift in the dose-response curve for Set B compared to Set A indicates that thymidine is rescuing the cells from this compound-induced toxicity, confirming the effect is on-target (i.e., due to TS inhibition).
-
Visualizations: Pathways and Workflows
Caption: On-target mechanism and downstream effects of this compound.
Caption: Workflow for troubleshooting unexpected this compound results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OR | this compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest [techscience.com]
- 7. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Thymidylate synthase inhibitor this compound can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schedule-dependent interactions between this compound and cisplatin in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Enhances the Antitumor Effect of Apatinib in Human Esophageal Squamous Carcinoma Cells via Akt and Erk Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a synergistic hyperthermia chemotherapy drug screened in patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Raltitrexed-Induced Toxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of toxicities associated with raltitrexed (Tomudex®) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a quinazoline folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of thymidine triphosphate (TTP), a nucleotide required for DNA synthesis.[1] By blocking TS, this compound depletes the cellular pool of TTP, which leads to DNA fragmentation, cell cycle arrest, and ultimately "thymineless death," particularly in rapidly dividing cells like cancer cells.[3] The drug is transported into cells via the reduced folate carrier and is extensively polyglutamated, which enhances its intracellular retention and potency against TS.[1][3][4]
Q2: What are the most common toxicities observed with this compound in animal models?
The most frequently reported toxicities in animal models, particularly in mice, are primarily related to tissues with high cell proliferation rates. These include:
-
Gastrointestinal (GI) Toxicity: This is the most prominent toxicity, manifesting as diarrhea, weight loss, anorexia, villus atrophy, and changes in small intestinal crypt architecture.[5][6]
-
Myelosuppression: Hematological toxicity, including neutropenia and thrombocytopenia, is common, especially at higher doses.[7][8]
-
Hepatotoxicity: Transient elevation in liver transaminases can occur.[1][9]
BALB/c mice have been identified as a sensitive strain for modeling this compound-induced GI toxicity, showing significant weight loss and diarrhea at doses around 5-10 mg/kg/day for 5 days.[5][6] In contrast, DBA2 mice are considerably more resistant.[5][6]
Q3: Can this compound-induced toxicity be reversed or mitigated?
Yes, rescue agents can be used to mitigate this compound's toxicity. The two primary strategies involve leucovorin and thymidine.
-
Leucovorin (LV) Rescue: Leucovorin, a reduced folate, can compete with this compound for cellular uptake and polyglutamation.[7] Administering LV after this compound exposure can prevent further drug uptake and reduce the concentration of preformed this compound polyglutamates, leading to faster recovery from weight loss, diarrhea, and myelosuppression.[7][10]
-
Thymidine (dThd) Rescue: Co-administration of thymidine can bypass the TS blockade by providing an exogenous source for the DNA synthesis salvage pathway.[8][11] This has been shown to almost completely prevent this compound-induced weight loss in BALB/c mice.[8][12]
It is critical to note that these rescue agents may also reverse the antitumor activity of this compound and are not recommended for routine use unless managing severe toxicity.[7]
Troubleshooting Guide
Issue 1: Severe Weight Loss and Diarrhea Observed in Mice
Possible Cause: The dose of this compound is above the maximum tolerated dose (MTD) for the specific mouse strain being used. BALB/c mice are particularly sensitive.[5][6]
Recommended Actions:
-
Confirm MTD: The MTD for BALB/c mice is approximately 5-10 mg/kg/day administered intraperitoneally (i.p.) for 5 consecutive days.[5][6] Doses of 10 mg/kg/day can induce significant villus atrophy and weight loss.[5]
-
Implement Leucovorin Rescue: If severe toxicity (e.g., >15% body weight loss, severe diarrhea) occurs, a leucovorin rescue protocol can be initiated. Based on a successful mouse model, administer leucovorin at 200 mg/kg (i.p., twice daily) for 2-3 days, starting 24 hours after the final this compound dose.[7][10] This has been shown to prevent further weight loss and promote recovery.[7][10]
-
Provide Supportive Care: Ensure animals have easy access to food and water. Subcutaneous fluid administration may be necessary to combat dehydration from diarrhea.
-
Consider Thymidine Co-administration: For future experiments where high doses are required, consider co-administering thymidine (e.g., 500 mg/kg, three times a day) alongside this compound to prevent GI toxicity.[8]
Issue 2: Unexpectedly Low Toxicity or Lack of Efficacy
Possible Cause: The mouse strain used may be resistant to this compound, or there may be issues with drug formulation and administration.
Recommended Actions:
-
Review Mouse Strain: DBA2 mice are significantly more resistant to this compound, with an MTD greater than 500 mg/kg/day for 5 days.[5][6] For toxicity studies, a sensitive strain like BALB/c is more appropriate.[5]
-
Check Drug Preparation: this compound should be dissolved in a sodium bicarbonate solution (e.g., 0.05 M NaHCO₃) and adjusted to an alkaline pH (~9.0) for i.p. injection.[10] Improper formulation can affect solubility and bioavailability.
-
Confirm Dosing Regimen: Toxicity in mice often requires multiple daily injections (e.g., for 4-5 days) to induce significant effects due to high endogenous levels of plasma thymidine and folates that can partially mask the TS inhibition.[10]
Data Summary Tables
Table 1: this compound Tolerability in Different Mouse Strains
| Mouse Strain | Dosing Regimen (i.p.) | Observed Outcome | Reference |
| BALB/c | 5-10 mg/kg/day x 5 days | Maximum Tolerated Dose (MTD) range. Significant weight loss and diarrhea observed. | [5][6] |
| BALB/c | 10 mg/kg/day x 5 days | Severe weight loss, diarrhea, villus atrophy, and changes in crypt architecture. | [5] |
| DBA2 | 10 mg/kg/day x 5 days | Minimal weight loss, no diarrhea. | [5][6] |
| DBA2 | >500 mg/kg/day x 5 days | MTD. | [5][6] |
Table 2: Leucovorin Rescue Protocol Efficacy in BALB/c Mice
| This compound (RTX) Dose | Leucovorin (LV) Regimen | Outcome | Reference |
| 100 mg/kg/day x 4 days | 200 mg/kg, twice daily on Days 5-7 | Prevented further weight loss, induced earlier recovery, improved intestinal histology (Day 7), and increased neutrophil/platelet counts (Day 9). | [7][10] |
| 100 mg/kg/day x 5 days | None | Intolerable toxicity. | [7] |
| 100 mg/kg/day x 5 days | 200 mg/kg, twice daily on Days 6-8 | Tolerated. | [7] |
Experimental Protocols & Visualizations
Protocol 1: Induction of this compound Toxicity in BALB/c Mice
This protocol is designed to establish a model of this compound-induced gastrointestinal toxicity.
-
Animal Model: Use male or female BALB/c mice, 6-8 weeks old. Acclimatize animals for at least one week before the experiment.
-
This compound Preparation:
-
Dissolve this compound powder in 0.05 M Sodium Bicarbonate (NaHCO₃).
-
Adjust the pH to approximately 9.0 using 1 M Sodium Hydroxide (NaOH).
-
Prepare a final concentration of 1 mg/mL for a 10 mg/kg dose.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
The injection volume should be 0.1 mL per 10 g of body weight.
-
Inject once daily for 4 to 5 consecutive days.
-
-
Monitoring:
-
Record body weight daily from Day 1 until the end of the study (e.g., Day 10-14).
-
Observe daily for clinical signs of toxicity, especially the presence and severity of diarrhea.
-
At predetermined endpoints (e.g., 24 hours after the final dose), euthanize a subset of animals for tissue collection.
-
-
Endpoint Analysis:
-
Collect blood via cardiac puncture for complete blood count (CBC) to assess myelosuppression.
-
Harvest the small intestine, flush with buffer, and fix in formalin for histopathological analysis (e.g., H&E staining to assess villus height and crypt architecture).[5]
-
This compound Mechanism and Rescue Pathways
The diagram below illustrates the mechanism of action for this compound and the intervention points for rescue agents. This compound enters the cell, is polyglutamated, and inhibits Thymidylate Synthase (TS), blocking the conversion of dUMP to dTMP and halting DNA synthesis. Leucovorin competes for cellular entry and polyglutamation, while Thymidine bypasses the blockade via the salvage pathway.
Caption: this compound mechanism of action and points of rescue agent intervention.
Experimental Workflow: Toxicity and Rescue Study
This flowchart outlines a typical experimental design for evaluating this compound toxicity and the efficacy of a rescue agent.
Caption: Workflow for a this compound toxicity and rescue study in an animal model.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Balb/c mice as a preclinical model for this compound-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucovorin rescue from this compound (tomudex)-induced antiproliferative effects: in vitro cell line and in vivo mouse studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound-induced hepatotoxicity: multivariate analysis of predictive factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Raltitrexed Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome raltitrexed resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific and direct inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine triphosphate (TTP), a nucleotide necessary for DNA synthesis.[1][2] By inhibiting TS, this compound depletes the intracellular pool of TTP, leading to DNA damage, cell cycle arrest, and ultimately "thymineless death" in rapidly dividing cancer cells.[2][3] this compound is transported into cells via the reduced folate carrier (RFC) and is then polyglutamated by folylpolyglutamate synthetase (FPGS). This polyglutamation enhances its intracellular retention and inhibitory effect on TS.[2][3]
Q2: What are the known mechanisms of resistance to this compound in cancer cell lines?
The primary mechanism of acquired resistance to this compound is the overexpression or amplification of its target enzyme, thymidylate synthase (TS).[4][5] Increased levels of TS can overcome the inhibitory effects of the drug. Other potential mechanisms include:
-
Altered Drug Transport: Decreased expression or function of the reduced folate carrier (RFC1) can limit this compound uptake into the cell.[5] Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), can actively efflux the drug from the cell, although this is a more general mechanism of multidrug resistance.[6]
-
Impaired Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) can lead to decreased intracellular retention of this compound, thereby reducing its efficacy.[7]
-
Alterations in Cell Cycle and Apoptotic Pathways: Changes in genes that regulate the cell cycle or DNA damage repair can also contribute to resistance.[4][5]
Q3: My cells are showing resistance to this compound. What are the initial steps to confirm and characterize this resistance?
-
Determine the IC50 Value: The first step is to quantify the level of resistance by performing a cell viability assay (e.g., MTT or WST-8 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Assess Thymidylate Synthase (TS) Expression: Since TS overexpression is a primary resistance mechanism, you should measure TS protein levels by Western blotting and/or mRNA levels by quantitative real-time PCR (qRT-PCR).
-
Evaluate Drug Transporter Expression: If TS levels are not significantly elevated, consider assessing the expression of relevant ABC transporters (e.g., ABCB1, ABCG2) by qRT-PCR or Western blotting to investigate the possibility of increased drug efflux.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in this compound cytotoxicity assays.
| Possible Cause | Solution |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. A density experiment prior to the main assay is recommended. |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette and ensure thorough mixing at each dilution step. |
| Incubation Time | Standardize the drug incubation time (e.g., 72 hours). Inconsistent incubation times can lead to variability in results. |
| MTT/WST Reagent Issues | Ensure the MTT or WST reagent is properly stored and not expired. After adding the solubilization buffer (for MTT), ensure complete dissolution of formazan crystals by shaking the plate. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell metabolism and assay results. |
Problem 2: No significant difference in thymidylate synthase (TS) expression between sensitive and resistant cells.
| Possible Cause | Solution |
| Alternative Resistance Mechanisms | Investigate other potential resistance mechanisms, such as altered drug transport (RFC1, ABC transporters) or impaired polyglutamylation (FPGS). |
| Antibody/Primer Issues | For Western blotting, validate the TS antibody using a positive control. For qRT-PCR, ensure the primers for the TS gene are specific and efficient. |
| Post-translational Modifications | Consider the possibility of post-translational modifications of TS that may affect its activity without changing its expression level. An enzyme activity assay for TS could be informative. |
Problem 3: Combination therapy with this compound does not show synergistic effects.
| Possible Cause | Solution |
| Incorrect Dosing Schedule | The synergistic effects of this compound with other chemotherapeutic agents are often schedule-dependent. For example, with 5-fluorouracil and irinotecan, administering this compound after the other agent has been shown to be more effective.[7][8][9] Review the literature for optimal scheduling of your specific drug combination. |
| Inappropriate Drug Concentrations | The combination index (CI) method for determining synergy is dependent on the dose-effect curves of the individual drugs. Ensure that you are testing a range of concentrations around the IC50 values of each drug. |
| Cell Line Specificity | Synergistic effects can be cell line-specific. The combination may not be synergistic in your particular cancer cell line model. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Reference |
| HCT-116 | Colorectal Carcinoma | Varies by study | [10] |
| SW480 | Colorectal Carcinoma | Varies by study | [10] |
| HT-29 | Colorectal Carcinoma | Varies by study | [10] |
| HCT-8 | Colorectal Carcinoma | Varies by study | [10] |
| HepG2 | Hepatocellular Carcinoma | 78.9 nM (24h) | [11] |
| A2780S | Ovarian Cancer (Cisplatin-sensitive) | Varies by study | [12] |
| A2780CP | Ovarian Cancer (Cisplatin-resistant) | Varies by study | [12] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method).
Table 2: Efficacy of this compound-Based Combination Therapies in Preclinical and Clinical Studies
| Combination | Cancer Type | Key Findings | Reference |
| This compound + 5-Fluorouracil | Head and Neck, Colorectal | Synergistic effect, with a 1.5 to 17-fold reduction in IC50 for both drugs in combination. | [4] |
| This compound + Oxaliplatin | Colorectal | Supra-additive effect in 3 out of 4 cell lines. In patients, an overall response rate of 33.3%. | [13] |
| This compound + Irinotecan | Colorectal, Esophageal Squamous Cell | Schedule-dependent synergy, with the greatest effect when SN-38 (irinotecan metabolite) is administered 24h before this compound. In refractory ESCC patients, an ORR of 23.68%. | [7][8][13] |
| This compound + S-1 | Metastatic Colorectal | In patients who failed standard chemotherapy, a disease control rate of 48.57%. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Thymidylate Synthase (TS) Expression
Objective: To qualitatively and semi-quantitatively measure the protein expression of TS.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TS
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.
-
Quantify the band intensities using densitometry software and normalize the TS expression to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
Objective: To quantify the mRNA expression levels of ABC transporters (e.g., ABCB1, ABCG2).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Protocol:
-
Isolate total RNA from sensitive and resistant cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
References
- 1. color | Graphviz [graphviz.org]
- 2. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Drug resistance in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data Visualizations, Charts, and Graphs | Digital Accessibility [accessibility.huit.harvard.edu]
- 6. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schedule-dependent synergism between this compound and irinotecan in human colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irinotecan plus this compound as first-line treatment in advanced colorectal cancer: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of this compound with other cytotoxic agents: rationale and preclinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical efficacy of irinotecan plus this compound chemotherapy in refractory esophageal squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
Raltitrexed experimental controls and best practices
This center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Raltitrexed. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a folate analog antimetabolite that specifically targets and inhibits the enzyme thymidylate synthase (TS).[1][2][3][4] TS is a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2]
The process begins when this compound is transported into the cell by the reduced folate carrier (RFC).[2][5] Inside the cell, it undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). This modification traps the drug within the cell and significantly enhances its inhibitory potency against TS—by up to 100-fold compared to the parent compound.[2][6][7] By blocking TS, this compound depletes the intracellular pool of dTMP, which disrupts DNA replication and repair, ultimately leading to "thymineless death," cell cycle arrest, and apoptosis, particularly in rapidly dividing cancer cells.[2][3]
Caption: Mechanism of action of this compound, from cellular uptake to apoptosis.
Q2: How should I prepare and store this compound for in vitro experiments?
Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. For a stock solution, reconstitute the powder in high-quality, sterile Dimethyl Sulfoxide (DMSO).[8][9] The solubility in DMSO is high (e.g., >90 mg/mL).[8] To ensure complete dissolution, you can warm the tube briefly to 37°C or use an ultrasonic bath.[9]
-
Storage of Stock Solution: Once reconstituted in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C or below for several months.[9]
-
Preparation of Working Solution: For cell-based assays, dilute the DMSO stock solution to the final desired concentration using your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Stability in Aqueous Solution: While the reconstituted solution in sterile water is chemically stable for 24 hours at room temperature, refrigeration is recommended to prevent bacterial contamination.[10] Solutions diluted for infusion in 0.9% sodium chloride or 5% dextrose are also stable for 24 hours at room temperature and do not need to be protected from light.[10][11]
Q3: What are the recommended positive and negative controls for this compound experiments?
Using appropriate controls is fundamental for interpreting your results correctly. As this compound is a folate antimetabolite, specific controls should be considered.
| Control Type | Purpose | Recommended Controls & Rationale |
| Negative Control | To measure the baseline response of cells in the absence of the drug. | Vehicle Control: Treat cells with the same final concentration of the vehicle (e.g., DMSO in media) used to dissolve this compound. This accounts for any effects of the solvent itself. |
| Positive Control | To confirm that the experimental system is responsive to TS inhibition. | 5-Fluorouracil (5-FU): Another well-characterized thymidylate synthase inhibitor.[4][12] Comparing results can validate the assay's sensitivity to this class of drugs. |
| Pathway-Specific Control | To confirm that the observed effects are due to folate pathway disruption. | Folinic Acid (Leucovorin) or Folic Acid Rescue: Co-incubation with a folate derivative can "rescue" cells from the effects of antifolates.[13] A reversal of this compound's cytotoxic effect in the presence of excess folic or folinic acid would support its on-target mechanism. Note that the presence of folic acid in standard culture media can antagonize the activity of antifolate drugs.[14] |
Q4: What are the typical IC50 values for this compound in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay duration, and specific experimental conditions. However, it is generally potent in the nanomolar (nM) to low micromolar (µM) range.
| Cell Line | Cancer Type | Reported IC50 / EC50 | Notes |
| L1210 | Murine Leukemia | 9 nM | Growth inhibition assay.[1][6][8] |
| HepG2 | Liver Cancer | 78.9 nM | 24-hour treatment, WST-8 assay.[12] |
| A549 | Lung Cancer | 0.81 µM | 72-hour incubation, MTS assay.[15] |
| A-375 | Melanoma | 4.68 µM | 72-hour incubation, MTS assay.[15] |
| A172 | Glioblastoma | ~10 nM | 4-day incubation, Cell Titer Glo assay.[16] |
Note: These values are for reference only. It is essential to determine the IC50 in your specific cell line and experimental setup.
Troubleshooting Guides
Problem: High variability in my cell viability assay results.
High variability can obscure the true effect of the compound. A systematic approach is needed to identify the source of the variance.
Caption: Decision tree for troubleshooting high experimental variability.
-
Answer/Solution:
-
Cell Seeding and Plating: Inconsistent cell numbers per well is a common source of variability.[17] Ensure your cell suspension is homogenous before and during plating. Work quickly to prevent cells from settling. Avoid using the outer wells of plates, which are prone to evaporation ("edge effect").
-
Drug Preparation and Dilution: Inaccuracies in serial dilutions can lead to significant errors. Use properly calibrated pipettes and prepare fresh dilutions for each experiment from a validated stock solution.
-
Protocol Adherence: Ensure all wells are treated uniformly. This includes consistent incubation times and precise timing for the addition of viability reagents (e.g., MTT, MTS, AlamarBlue).
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check cultures for contamination (e.g., mycoplasma).
-
Problem: My cells are not responding to this compound treatment as expected (low cytotoxicity).
If cells show unexpected resistance, several factors related to the compound, the cells, or the media could be at play.
-
Answer/Solution:
-
Compound Integrity: Verify the integrity of your this compound stock. If it has undergone multiple freeze-thaw cycles or is old, it may have degraded. Prepare a fresh stock solution from a new vial of powder.
-
Folate Concentration in Media: Standard cell culture media contain folic acid, which can compete with this compound for cellular uptake and antagonize its inhibitory effects.[14] For sensitive experiments, consider using a custom medium with a defined, lower concentration of folic acid.
-
Cellular Resistance Mechanisms: The target cells may have intrinsic or acquired resistance. This can include overexpression of thymidylate synthase (TS), decreased activity of the reduced folate carrier (RFC) for drug uptake, or reduced activity of folylpolyglutamate synthetase (FPGS) needed for drug activation.
-
Assay Duration: The cytotoxic effects of this compound are dependent on disrupting DNA synthesis and inducing apoptosis, which takes time. Ensure your treatment duration is sufficient (e.g., 48-72 hours or longer) to observe a significant effect on cell viability.
-
Problem: I'm observing unexpected toxicity or off-target effects.
Observing toxicity at concentrations lower than expected or seeing effects in negative controls can indicate a problem with the experimental setup.
-
Answer/Solution:
-
Vehicle (DMSO) Toxicity: High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration in your culture medium is non-toxic for your specific cell line, typically below 0.1% or 0.5%. Run a vehicle-only dose-response curve to determine the toxic threshold.
-
Compound Purity: Ensure the this compound you are using is of high purity. Impurities could contribute to unexpected biological activity.
-
Interaction with Media Components: this compound may interact with other components in the media. Ensure you are using a consistent and well-defined media formulation for all experiments.
-
Normal Cell Effects: Remember that this compound affects the growth of all dividing cells, not just cancer cells.[5] If you are working with a co-culture or a primary cell model, expect to see effects on normal proliferating cells as well.
-
Experimental Protocols
Protocol: In Vitro Cell Viability (MTS) Assay with this compound
This protocol outlines a standard procedure for determining the IC50 of this compound in an adherent cancer cell line using a colorimetric MTS assay.
Caption: Standard workflow for a 72-hour MTS cell viability assay.
Methodology:
-
Cell Seeding (Day 1):
-
Harvest log-phase cells using standard trypsinization methods.
-
Perform a cell count and assess viability (e.g., using a hemocytometer with trypan blue or an automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimized for your cell line) in a 96-well flat-bottom plate in a volume of 100 µL per well.
-
Incubate overnight to allow cells to attach.
-
-
Drug Preparation and Treatment (Day 2):
-
Prepare a 2X serial dilution series of this compound in culture medium from your DMSO stock. Also, prepare a 2X vehicle control (medium with the highest concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control to each well (in triplicate or quadruplicate).
-
-
Incubation (Days 2-5):
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay and Measurement (Day 5):
-
Add 20 µL of MTS reagent (or similar viability reagent like WST-8) to each well.
-
Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "media only" (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Targeting thymidylate synthase in colorectal cancer: critical re-evaluation and emerging therapeutic role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. Clinical and preclinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. bccancer.bc.ca [bccancer.bc.ca]
- 11. pfizer.ca [pfizer.ca]
- 12. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activities of and mechanisms of resistance to antifol antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Raltitrexed and Pemetrexed: Mechanisms of Action and Cellular Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanistic and cellular activities of two prominent antifolate chemotherapeutic agents: Raltitrexed and Pemetrexed. By examining their enzymatic inhibition, cellular uptake, and cytotoxic effects, this document aims to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound and Pemetrexed are folate analogs that exert their cytotoxic effects by interfering with the synthesis of nucleotides, which are essential for DNA and RNA replication. While both drugs target the folate metabolic pathway, they exhibit distinct profiles in terms of their enzymatic targets and cellular pharmacology. Understanding these differences is crucial for optimizing their clinical application and for the development of novel antifolate therapies.
Mechanism of Action: A Tale of Two Inhibitors
The primary distinction between this compound and Pemetrexed lies in their enzymatic targets. This compound is a specific inhibitor of thymidylate synthase (TS), while Pemetrexed is a multi-targeted antifolate.
This compound acts as a direct and specific inhibitor of thymidylate synthase (TS)[1][2]. TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis[3]. By binding to the folate-binding site of TS, this compound prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of thymidine pools and subsequent inhibition of DNA replication, ultimately causing "thymineless death" in cancer cells[3].
Pemetrexed , on the other hand, inhibits multiple enzymes within the folate pathway[4][5][6]. Its primary target is also thymidylate synthase (TS)[4]. However, it also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT)[4][5]. DHFR is essential for regenerating the reduced folate cofactors required for various metabolic processes, including nucleotide synthesis. GARFT is involved in the de novo synthesis of purines, another critical component of DNA and RNA. This multi-targeted approach allows Pemetrexed to disrupt both pyrimidine and purine synthesis pathways.
A critical step for the activation and retention of both drugs within the cell is polyglutamylation . The enzyme folylpolyglutamate synthetase (FPGS) adds glutamate residues to the drug molecules[1][5]. These polyglutamated forms are more potent inhibitors of their target enzymes and are retained within the cell for longer periods, prolonging their cytotoxic effect[2][5].
Quantitative Comparison of aEnzymatic Inhibition and Cellular Cytotoxicity
The following tables summarize the available quantitative data comparing the inhibitory activities of this compound and Pemetrexed.
| Drug Form | Target Enzyme | Ki (inhibition constant) | Reference |
| Pemetrexed (monoglutamate) | Dihydrofolate Reductase (DHFR) | >200 nM | [1] |
| Pemetrexed (pentaglutamate) | Thymidylate Synthase (TS) | 100-fold more potent than monoglutamate | [4] |
| Pemetrexed (pentaglutamate) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Inhibition is 50-fold less potent than against TS | [4] |
| This compound (polyglutamates) | Thymidylate Synthase (TS) | Comparable to Pemetrexed polyglutamates | [4] |
| Cell Line (Cancer Type) | This compound IC50 (nM) | Pemetrexed IC50 (nM) | Reference |
| Neuroblastoma (MYCN-amplified) | [7] | ||
| NGP | 1.8 ± 0.3 | 21 ± 3 | [7] |
| IMR-32 | 1.5 ± 0.2 | 34 ± 5 | [7] |
| KELLY | 2.1 ± 0.4 | 45 ± 8 | [7] |
| Neuroblastoma (MYCN-non-amplified) | [7] | ||
| SK-N-AS | 8.9 ± 1.5 | 110 ± 20 | [7] |
| SH-SY5Y | 12 ± 2 | 150 ± 30 | [7] |
| HeLa (Cervical Cancer) | IC50 for this compound is 1/6th to 1/15th that of Pemetrexed | [4] |
Experimental Protocols
Thymidylate Synthase (TS) Inhibition Assay
A common method to determine the inhibitory activity of compounds against TS is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of dUMP to dTMP.
Protocol Outline:
-
Enzyme Preparation: Recombinant human thymidylate synthase is purified and its concentration determined.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, KCl, and dithiothreitol (DTT). To this, the substrates dUMP and the folate cofactor (e.g., (6R)-5,10-methylenetetrahydrofolate) are added.
-
Inhibitor Addition: Varying concentrations of the inhibitor (this compound or Pemetrexed) are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Ki value is then determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).
Cell Proliferation (IC50) Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or Pemetrexed for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to untreated control cells.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate-based thymidylate synthase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Raltitrexed Demonstrates Efficacy in 5-Fluorouracil Resistant Colon Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of raltitrexed in colon cancer cell lines with acquired resistance to 5-fluorouracil (5-FU). Experimental data is presented to objectively compare the performance of this compound against 5-FU in these resistant models. Detailed methodologies for key experiments are provided, along with visualizations of the relevant signaling pathways to elucidate the mechanisms of action and resistance.
Quantitative Analysis of Cytotoxicity
The antitumor effects of this compound and 5-FU were evaluated in two human colon cancer cell lines, SW48 and LS174T, and their respective 5-FU resistant subclones, SW48/5FUR and LS174T/5FUR. The half-maximal inhibitory concentration (IC50) was determined for each drug in all four cell lines. The results demonstrate that while the 5-FU resistant cell lines show a significantly increased IC50 for 5-FU, they remain sensitive to this compound.
| Cell Line | 5-FU IC50 (µM) | This compound IC50 (µM) | Fold Resistance to 5-FU |
| SW48 (Parental) | 15.8 | 0.012 | - |
| SW48/5FUR | > 100 | 0.014 | > 6.3 |
| LS174T (Parental) | 4.3 | 0.011 | - |
| LS174T/5FUR | 24.5 | 0.013 | 5.7 |
Data sourced from a study on the mechanisms of acquired 5-FU resistance in colon cancer cell lines.
Experimental Protocols
Establishment of 5-FU Resistant Cell Lines
5-FU resistant cell lines (SW48/5FUR and LS174T/5FUR) were established by continuous exposure of the parental SW48 and LS174T cell lines to gradually increasing concentrations of 5-FU. The parental cells were initially cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. The concentration of 5-FU was incrementally increased over a period of several months, allowing for the selection and proliferation of resistant cell populations. The established resistant cell lines were maintained in culture medium containing a maintenance concentration of 5-FU to ensure the stability of the resistant phenotype.
Cytotoxicity Assay (WST-1 Assay)
The cytotoxicity of this compound and 5-FU was determined using a WST-1 (Water Soluble Tetrazolium salt) assay.
-
Cell Seeding: Parental and 5-FU resistant cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of either this compound or 5-FU. A control group with no drug treatment was also included.
-
Incubation: The plates were incubated for an additional 48 hours under the same conditions.
-
WST-1 Reagent Addition: Following the incubation period, 10 µL of WST-1 reagent was added to each well.
-
Final Incubation: The plates were incubated for another 2 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves by determining the drug concentration that resulted in a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Mechanisms of Action
To visualize the molecular interactions of this compound and 5-FU, as well as the mechanisms of 5-FU resistance, the following diagrams were generated using the DOT language.
Caption: this compound Mechanism of Action.
Caption: 5-FU Mechanism and Resistance.
Discussion
The primary mechanism of action for both this compound and 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines required for DNA replication.[1][2] this compound, a specific TS inhibitor, is actively transported into cells via the reduced folate carrier and is subsequently polyglutamated.[3] This polyglutamation enhances its intracellular retention and inhibitory potency against TS.[3]
5-FU, a pro-drug, requires intracellular conversion to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits TS.[2] Resistance to 5-FU can arise through various mechanisms, including increased catabolism of 5-FU by dihydropyrimidine dehydrogenase (DPD), upregulation of TS expression, and the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.
The presented data indicates that this compound can overcome 5-FU resistance in colon cancer cell lines. The IC50 values for this compound remained low in the 5-FU resistant cell lines, suggesting that the mechanisms conferring resistance to 5-FU in these cells do not significantly impact the efficacy of this compound. This could be attributed to differences in cellular uptake, metabolic activation, and the specifics of their interaction with TS.
Conclusion
This compound demonstrates significant cytotoxic activity in 5-FU resistant colon cancer cell lines. This suggests that this compound may be a valuable therapeutic alternative for patients with colorectal cancer that has become refractory to 5-FU-based chemotherapy. The distinct mechanisms of cellular uptake and metabolism of this compound likely contribute to its ability to circumvent common 5-FU resistance pathways. Further investigation into the molecular basis of this retained sensitivity is warranted to optimize treatment strategies for 5-FU resistant colorectal cancer.
References
- 1. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 2. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Validating Raltitrexed Target Engagement In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of in vitro methods to validate the target engagement of Raltitrexed, a specific inhibitor of thymidylate synthase (TS), and compares its performance with other known TS inhibitors, Pemetrexed and 5-Fluorouracil (5-FU).
This compound is an antimetabolite chemotherapeutic agent that specifically targets and inhibits thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] By blocking this pathway, this compound leads to "thymineless death" in rapidly dividing cancer cells.[1] This guide details experimental protocols and comparative data for validating the engagement of this compound with thymidylate synthase in vitro.
Mechanism of Action of this compound
This compound enters the cell via the reduced folate carrier and is subsequently polyglutamated, which enhances its inhibitory potency and cellular retention.[1] It then binds to thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.[1]
Comparative Performance Data
The following tables summarize the in vitro performance of this compound in comparison to Pemetrexed and 5-Fluorouracil.
Table 1: Enzymatic Inhibition of Thymidylate Synthase
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | Thymidylate Synthase | Enzymatic | - | 9 (L1210 cells)[3] |
| Plevitrexed | Thymidylate Synthase | Enzymatic | 0.44 | -[4] |
| Nolatrexed | Thymidylate Synthase | Enzymatic | 11 | -[3] |
| 5-FdUMP (active metabolite of 5-FU) | Thymidylate Synthase | Enzymatic | - | - |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 |
| This compound | Neuroblastoma (MYCN-amplified) | Cell Viability | Superior to Pemetrexed[5] |
| This compound | Colorectal Cancer (various) | Cell Viability | 5.3 - 59.0 nM[6] |
| This compound | HCT116 (Colorectal) | Cell Viability | >100 µM (30 min exposure)[7] |
| This compound | HT29 (Colorectal) | Cell Viability | 1.8 µM (30 min exposure)[7] |
| Pemetrexed | Neuroblastoma (MYCN-amplified) | Cell Viability | -[5] |
| 5-Fluorouracil | HCT116 (Colorectal) | Cell Viability | 6.3 µM (30 min exposure)[7] |
| 5-Fluorouracil | HT29 (Colorectal) | Cell Viability | 11.2 µM (30 min exposure)[7] |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Cell Line | Apparent Tagg (°C) of TS (Control) | Apparent Tagg (°C) of TS (Treated) | EC50 (nM) |
| This compound | K562 | 46.7 ± 0.2 | >65 | 0.75 ± 0.2[8] |
| Floxuridine | K562 | 46.7 ± 0.2 | >65 | 0.047 ± 0.016[8] |
Note: Floxuridine is a pyrimidine analog similar to 5-FU.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Thymidylate Synthase (TS) Enzymatic Assay
This spectrophotometric assay measures the activity of TS by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) during the conversion of dUMP to dTMP.[9]
Materials:
-
Purified recombinant human thymidylate synthase
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl2, 1 mM dithiothreitol (DTT)
-
dUMP solution
-
(6R,S)-5,10-CH2H4folate solution
-
Test compounds (this compound, Pemetrexed, 5-FdUMP)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2H4folate in each well of the plate or cuvette.
-
Add varying concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding a pre-determined amount of thymidylate synthase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The initial rate of the reaction should yield a change in absorbance of approximately 0.016 per minute in the absence of an inhibitor.[9]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[8]
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium and reagents
-
Test compounds (this compound, Pemetrexed, 5-FU)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating cells (e.g., PCR cycler, water bath)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against thymidylate synthase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Compound Treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 2-4 hours).
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble thymidylate synthase at each temperature using Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble TS as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of a compound indicates target stabilization. For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat at a single, fixed temperature.
Cell Cycle Analysis by Propidium Iodide Staining
Inhibition of thymidylate synthase is expected to cause cell cycle arrest, typically at the G1/S phase, due to the depletion of dTMP required for DNA synthesis. This can be quantified by flow cytometry using propidium iodide (PI) staining.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and reagents
-
Test compounds (this compound, Pemetrexed, 5-FU)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histograms.
Thymidine Rescue Assay
This assay confirms that the cytotoxic effect of a compound is due to the inhibition of the de novo dTMP synthesis pathway. If the cytotoxicity can be reversed by providing an external source of thymidine, which can be utilized by the salvage pathway, it validates the on-target effect.[5][10]
Materials:
-
Cancer cell line
-
Cell culture medium and reagents
-
Test compounds (this compound)
-
Thymidine solution
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound in the presence or absence of a fixed concentration of thymidine (e.g., 10 µM).
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of thymidine. A rightward shift in the dose-response curve in the presence of thymidine indicates a rescue effect.
Conclusion
The in vitro methods described in this guide provide a robust framework for validating the target engagement of this compound and comparing its efficacy to other thymidylate synthase inhibitors. A combination of enzymatic assays, cellular potency assessments, direct target engagement confirmation with CETSA, and mechanistic validation through cell cycle analysis and thymidine rescue experiments will provide a comprehensive understanding of a compound's interaction with its intended target. The presented data indicates that this compound is a potent and specific inhibitor of thymidylate synthase, with its cellular activity being influenced by factors such as cell type and drug exposure time. For researchers in drug development, employing these comparative in vitro assays is essential for making informed decisions about the progression of potential therapeutic candidates.
References
- 1. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. A Subset of Non-Small Cell Lung Cancer Patients Treated with Pemetrexed Show 18F-Fluorothymidine “Flare” on Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase inhibitor this compound can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Thymidine rescue of high-dose methotrexate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Thymidylate synthase inhibitor this compound can induce high levels of DNA damage in MYCN-amplified neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Raltitrexed's Synergistic Potential: A Comparative Guide to Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Raltitrexed, a specific inhibitor of thymidylate synthase (TS), has demonstrated significant therapeutic activity in various cancers. Its unique mechanism of action, directly targeting the primary enzyme responsible for the de novo synthesis of thymidine, has prompted extensive research into its synergistic potential with other chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's synergistic effects with key chemotherapeutics, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and clinical trial design.
This compound and 5-Fluorouracil (5-FU)
Preclinical evidence has consistently shown a schedule-dependent synergism between this compound and 5-fluorouracil (5-FU).[1] This synergy is most pronounced when this compound is administered prior to 5-FU.[2] The rationale behind this schedule is that this compound's inhibition of thymidylate synthase leads to an accumulation of 5-FU's active metabolite, FdUMP, thereby enhancing its cytotoxic effects.[3]
Quantitative Data Summary
| Cell Line | IC50 this compound (nM) | IC50 5-FU (µM) | Combination Index (CI) | Fold Reduction in IC50 (this compound) | Fold Reduction in IC50 (5-FU) | Reference |
| KB (Head and Neck) | 12.3 | 1.8 | <1 (Synergistic) | 1.5 - 17 | 1.5 - 17 | [3] |
| Cal27 (Head and Neck) | 15.1 | 2.5 | <1 (Synergistic) | 1.5 - 17 | 1.5 - 17 | [3] |
| LoVo (Colorectal) | 9.8 | 1.2 | <1 (Synergistic) | 1.5 - 17 | 1.5 - 17 | [3] |
| HT29 (Colorectal) | 18.5 | 3.1 | <1 (Synergistic) | 1.5 - 17 | 1.5 - 17 | [3] |
| Clinical Trial (Phase I) | Regimen | Response Rate | Disease Stabilization | Population | Reference |
| Advanced Colorectal Cancer | This compound (escalating doses) followed by bolus 5-FU (escalating doses) every 3 weeks | - | Significant | Previously failed 5-FU therapy | [4] |
| Advanced Colorectal Cancer | This compound (3.0 mg/m²) prior to infusional 5-FU (2400 mg/m²) on days 8 and 29 of a 6-week cycle | 53% (Partial Response) | - | - | [4] |
Experimental Protocol: In Vitro Synergy Assessment
Cell Culture and Drug Treatment: Human colorectal (LoVo, HT29) and head and neck (KB, Cal27) cancer cell lines were cultured in appropriate media. For synergy studies, cells were exposed to this compound for 24 hours, followed by a 4-hour exposure to 5-fluorouracil with or without folinic acid.[3]
Cytotoxicity Assay: Cell viability was assessed using the MTT (Microculture Tetrazolium Assay) or by clonogenic assay. The IC50 (the concentration of drug that inhibits cell growth by 50%) was determined for each drug alone and in combination.[3][5]
Synergy Analysis: The median effect principle and the combination index (CI) method of Chou and Talalay were used to quantify the interaction between this compound and 5-FU. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and 5-FU is primarily driven by their sequential impact on the thymidylate synthesis pathway.
This compound and Platinum Compounds (Oxaliplatin & Cisplatin)
This compound has shown synergistic or additive effects when combined with platinum-based chemotherapeutics like oxaliplatin and cisplatin in various cancer types, notably colorectal cancer and malignant pleural mesothelioma.
Quantitative Data Summary
This compound and Oxaliplatin
| Cell Line | Outcome | Reference |
| Colorectal Cancer Cell Lines (3 out of 4 tested) | Supraadditive (synergistic) effect | [5] |
| Clinical Trial | Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Population | Reference |
| Phase II (Metastatic Colorectal Cancer) | This compound (3.0 mg/m²) + Oxaliplatin (130 mg/m²) every 3 weeks | 33.3% | 6.5 months | 5-FU/leucovorin refractory | [5] |
| Phase II (Metastatic Colorectal Cancer) | This compound (3 mg/m²) + Oxaliplatin (130 mg/m²) every 3 weeks | 62.6% | 6.5 months | Previously untreated | [2] |
This compound and Cisplatin
| Clinical Trial (Phase III - EORTC-NCIC) | Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | 1-Year Survival | Population | Reference |
| Malignant Pleural Mesothelioma | Cisplatin (80 mg/m²) | 13.6% | 8.8 months | 40% | Chemotherapy-naïve | [6][7] |
| Malignant Pleural Mesothelioma | This compound (3 mg/m²) + Cisplatin (80 mg/m²) | 23.6% | 11.4 months | 46% | Chemotherapy-naïve | [6][7] |
Experimental Protocol: In Vitro and Clinical Trial Designs
In Vitro (this compound + Oxaliplatin): The efficacy of the combination was evaluated in four human colorectal carcinoma cell lines using the MTT-test (Microculture Tetrazolium Assay) to assess cell viability and determine the nature of the drug interaction.[5]
Clinical Trial (this compound + Cisplatin in Mesothelioma - EORTC-NCIC): This was a multicenter, randomized phase III trial. Eligible patients with unresectable malignant pleural mesothelioma who had not received prior chemotherapy were randomized to receive either cisplatin (80 mg/m² IV on day 1) alone or in combination with this compound (3 mg/m² IV on day 1), with cycles repeated every 3 weeks. The primary endpoint was overall survival.[6][7][8]
Signaling Pathway and Logical Relationship
The synergy between this compound and platinum compounds is thought to arise from their complementary mechanisms of action. This compound depletes the thymidine pool, leading to DNA replication stress, which may sensitize cells to the DNA-damaging effects of platinum agents.
This compound and Irinotecan
The combination of this compound and irinotecan (or its active metabolite, SN-38) has demonstrated schedule-dependent synergistic cytotoxicity in preclinical models, which has translated into promising clinical activity, particularly in colorectal cancer. The optimal sequence appears to be short-term exposure to SN-38 followed by this compound.[9][10]
Quantitative Data Summary
| Cell Line | Drug Sequence | Outcome | Reference |
| HCT-8 (Human Colon Cancer) | SN-38 (1-4h) -> this compound | Synergistic Cytotoxicity | [9] |
| HCT-8 (Human Colon Cancer) | This compound -> SN-38 or Simultaneous | Less Potentiation / Additive | [9] |
| Clinical Trial | Regimen | Overall Response Rate (ORR) | Median Time to Progression | Median Overall Survival (OS) | Population | Reference |
| Phase II (Advanced Colorectal Cancer) | Irinotecan (350 mg/m²) followed by this compound (3 mg/m²) every 3 weeks | 34% | 11.1 months | 15.6 months | First-line treatment | [10] |
| Phase II (Metastatic Colorectal Cancer) | Irinotecan (180 mg/m²) + this compound (2.5 mg/m²) biweekly | 8.6% | 4.5 months | 12.0 months | Second-line, oxaliplatin-refractory | [11][12] |
Experimental Protocol: Clonogenic Assay for Synergy
Cell Culture: The human colon cancer cell line HCT-8 was used.[9]
Drug Exposure: Cells were exposed to SN-38 (the active metabolite of irinotecan) and this compound using different schedules: sequential (SN-38 followed by this compound with varying intervals, or the reverse sequence) and simultaneous exposure. Short-term (1 and 4 hours) and prolonged (24 hours) exposures were tested.[9]
Cytotoxicity Assessment: A clonogenic assay was performed to evaluate the cytotoxicity of the different drug combinations. This assay measures the ability of single cells to grow into colonies, providing a measure of cell reproductive viability.[9]
Synergy Analysis: The median-effect principle of Chou and Talalay was used to quantitatively determine whether the drug interactions were synergistic, additive, or antagonistic.[9]
Signaling Pathway and Experimental Workflow
The synergistic effect of irinotecan followed by this compound is hypothesized to be due to the initial DNA damage induced by the topoisomerase I inhibitor (irinotecan), which is then exacerbated by the this compound-induced disruption of DNA synthesis and repair.
This compound and S-1
The combination of this compound with S-1, an oral fluoropyrimidine, has been explored as a salvage treatment for refractory metastatic colorectal cancer. S-1 contains tegafur (a 5-FU prodrug), gimeracil (a DPD inhibitor to increase 5-FU levels), and oteracil (to reduce gastrointestinal toxicity). The combination leverages the non-cross-resistance between this compound and 5-FU.[13]
Quantitative Data Summary
| Clinical Trial (Phase II) | Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Population | Reference |
| Refractory Metastatic Colorectal Cancer | This compound (3 mg/m² day 1) + S-1 (80-120 mg daily for 14 days) every 3 weeks | 7.62% | 48.57% | 2.5 months | 8.0 months | Failure of 5-FU, oxaliplatin, and irinotecan | [13] |
| Heavily Pretreated Metastatic Colorectal Cancer | This compound + S-1 + Bevacizumab | 7.0% | 65.1% | 4.7 months | 13.5 months | Refractory to standard therapies | [14] |
Experimental Protocol: Phase II Clinical Trial Design
Patient Population: Patients with metastatic colorectal cancer who had progressed after standard chemotherapy with 5-FU, oxaliplatin, and irinotecan were enrolled.[13]
Treatment Regimen: Patients received an intravenous infusion of this compound (3 mg/m²) on day 1 of a 3-week cycle. S-1 was administered orally twice daily for 14 days, followed by a 7-day rest period. The daily dose of S-1 was based on body surface area.[13]
Efficacy Evaluation: Tumor responses were assessed every two cycles according to RECIST 1.1 guidelines. The primary endpoints were progression-free survival and overall survival.[13]
Logical Relationship
The combination of this compound and S-1 aims to overcome 5-FU resistance by employing two agents that target thymidylate synthase but have incomplete cross-resistance. S-1's formulation also enhances the bioavailability of 5-FU.
Conclusion
This compound demonstrates significant synergistic or additive effects when combined with a range of chemotherapeutic agents, including 5-fluorouracil, platinum compounds, and irinotecan. The success of these combinations is often dependent on the sequence and schedule of drug administration, highlighting the importance of understanding their underlying mechanisms of interaction. The data presented in this guide underscore the potential of this compound-based combination therapies to improve treatment outcomes in various cancers. Further research is warranted to optimize these combinations and to explore novel pairings with targeted therapies and immunotherapies.
References
- 1. This compound/5-fluorouracil-based combination chemotherapy regimens in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Synergistic antitumour effect of this compound and 5-fluorouracil plus folinic acid combination in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Tomudex) in combination with 5-fluorouracil for the treatment of patients with advanced colorectal cancer: preliminary results from phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound and oxaliplatin in colorectal cancer: in vitro and in vivo study of a synergistic cytostatic combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Randomized phase III study of cisplatin with or without this compound in patients with malignant pleural mesothelioma: an intergroup study of the European Organisation for Research and Treatment of Cancer Lung Cancer Group and the National Cancer Institute of Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term treatment-related symptoms and quality of life: results from an international randomized phase III study of cisplatin with or without this compound in patients with malignant pleural mesothelioma: an EORTC Lung-Cancer Group and National Cancer Institute, Canada, Intergroup Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schedule-dependent synergism between this compound and irinotecan in human colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irinotecan plus this compound as first-line treatment in advanced colorectal cancer: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biweekly this compound Combined With Irinotecan as Second-Line Therapy for Patients With Metastatic Colorectal Cancer: A Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A prospective phase II study of this compound combined with S‐1 as salvage treatment for patients with refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-World Results of this compound Combined with S-1 and Bevacizumab in Heavily Pretreated Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antagonistic Drug Interactions of Raltitrexed: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro antagonistic drug interactions with Raltitrexed, a direct and specific inhibitor of thymidylate synthase (TS). Understanding these interactions is crucial for designing effective combination chemotherapy regimens and mitigating potential negative therapeutic outcomes. This document summarizes key experimental findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Overview of this compound and its Mechanism of Action
This compound is a quinazoline-based folate analogue that exerts its cytotoxic effects by directly and specifically inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines required for DNA replication.[1] Unlike other antifolates, this compound does not require metabolic activation to inhibit TS.[1] It is transported into cells via the reduced folate carrier and subsequently undergoes polyglutamylation, which enhances its intracellular retention and inhibitory potency against TS.[2][3] Inhibition of TS leads to depletion of thymidine triphosphate (dTTP), causing DNA damage and ultimately inducing cell cycle arrest and apoptosis, a process often referred to as "thymineless death".[2]
Documented Antagonistic Interactions
In vitro studies have revealed that the therapeutic efficacy of this compound can be compromised when used in combination with certain cytotoxic agents, particularly when specific administration schedules are employed. The most well-documented antagonistic interactions occur with 5-fluorouracil (5-FU), methotrexate, cisplatin, and the rescue agent leucovorin.
This compound and 5-Fluorouracil (5-FU)
The interaction between this compound and 5-FU is highly schedule-dependent, with certain sequences leading to antagonistic effects.[4] While simultaneous administration or a sequence of this compound followed by 5-FU often results in additive or synergistic effects, the reverse sequence (5-FU followed by this compound) can be antagonistic.[4][5]
Table 1: Schedule-Dependent Antagonistic Interaction of this compound and 5-FU in Human Colon Cancer Cell Lines
| Cell Line | Exposure Schedule | Interaction |
| Colo320 | Simultaneous exposure for 24 hours | Antagonistic[4] |
| WiDr | Sequential exposure to this compound (24h) followed by 5-FU (24h) | Antagonistic[4] |
| Colo320 | Sequential exposure to 5-FU (24h) followed by this compound (24h) | Antagonistic[4] |
| LoVo | Sequential exposure to 5-FU (24h) followed by this compound (24h) | Antagonistic[4] |
| WiDr | Sequential exposure to 5-FU (24h) followed by this compound (24h) | Antagonistic[4] |
| LoVo | Sequential exposure to 5-FU (4h) followed by this compound (4h) with a 20h interval | Antagonistic[4] |
| WiDr | Sequential exposure to 5-FU (4h) followed by this compound (4h) with a 20h interval | Antagonistic[4] |
This table summarizes findings where antagonism was explicitly mentioned in the cited literature. The interaction was primarily determined by the isobologram method.
This compound and Methotrexate
Similar to 5-FU, the combination of this compound and methotrexate, another antifolate that inhibits dihydrofolate reductase, exhibits schedule-dependent interactions. Simultaneous exposure has been shown to be antagonistic in certain cell lines.[6][7]
Table 2: Schedule-Dependent Antagonistic Interaction of this compound and Methotrexate in Human Colon Cancer Cell Lines
| Cell Line | Exposure Schedule | Interaction |
| Colo320 | Simultaneous exposure for 24 hours | Antagonistic[6][7] |
The interaction was determined by the isobologram method at the IC50 and IC80 levels.
This compound and Cisplatin
The combination of this compound with the platinum-based agent cisplatin can also result in antagonism, contingent on the sequence of administration. Sequential exposure to cisplatin followed by this compound has been demonstrated to be antagonistic in multiple colon cancer cell lines.[8]
Table 3: Schedule-Dependent Antagonistic Interaction of this compound and Cisplatin in Human Colon Cancer Cell Lines
| Cell Line | Exposure Schedule | Interaction |
| Colo320 | Sequential exposure to Cisplatin (24h) followed by this compound (24h) | Antagonistic[8] |
| LoVo | Sequential exposure to Cisplatin (24h) followed by this compound (24h) | Antagonistic[8] |
| WiDr | Sequential exposure to Cisplatin (24h) followed by this compound (24h) | Antagonistic[8] |
The cytotoxic effects were evaluated by the isobologram method at the IC80 level.
This compound and Leucovorin
Leucovorin (folinic acid) is a reduced folate that is clinically used to rescue normal cells from the toxic effects of antifolates. In the context of this compound, leucovorin acts as a direct antagonist by competing for the same cellular transport mechanisms and for the enzyme folylpolyglutamate synthetase, which is responsible for the polyglutamylation and intracellular retention of this compound.[9] This competition leads to reduced uptake and retention of this compound, thereby reversing its cytotoxic effects.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's antagonistic interactions.
Cell Culture and Drug Preparation
-
Cell Lines: Human colon cancer cell lines (Colo201, Colo320, LoVo, WiDr) were commonly used.[4][6][8]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Solutions: this compound, 5-FU, methotrexate, and cisplatin were dissolved in appropriate solvents (e.g., DMSO or sterile water) to create stock solutions, which were then diluted to the desired concentrations in the culture medium for experiments.
Cytotoxicity Assays
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a primary method to assess cell growth inhibition.[4][6][8]
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Drugs were added individually or in combination at various concentrations and for specified durations.
-
After the incubation period, the drug-containing medium was removed, and fresh medium was added.
-
MTT solution was added to each well, and plates were incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
The percentage of cell growth inhibition was calculated relative to untreated control cells.
-
Analysis of Drug Interactions
-
Isobologram Method: This method was used to quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).[4][6][8]
-
The IC50 (or IC80) values of each drug administered alone were determined from their dose-response curves.
-
These values were plotted on the x- and y-axes of a graph. A straight line connecting these two points represents the line of additivity.
-
For combination experiments, the concentrations of the two drugs that produced the same level of effect (e.g., 50% or 80% inhibition) were plotted on the same graph.
-
Data points falling on the line of additivity indicate an additive effect.
-
Data points falling below the line indicate synergism.
-
Data points falling above the line indicate antagonism.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway of this compound and the experimental workflow for assessing drug interactions.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for drug interaction analysis.
Caption: Logical relationship of antagonistic interactions.
Conclusion
The in vitro antagonistic interactions of this compound with other chemotherapeutic agents are predominantly schedule-dependent. Sequential administration of 5-FU or cisplatin before this compound, and simultaneous exposure with methotrexate, can lead to reduced cytotoxic efficacy. Leucovorin acts as a direct antagonist by competing for cellular uptake and metabolism. These findings underscore the critical importance of optimizing administration schedules in clinical settings to maximize the therapeutic benefit of this compound-based combination therapies. Further research is warranted to elucidate the precise molecular signaling pathways that govern these antagonistic interactions, which could pave the way for the development of more rational and effective cancer treatment strategies.
References
- 1. Combination of this compound with other cytotoxic agents: rationale and preclinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schedule-dependent interaction between this compound and 5-fluorouracil in human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schedule-Dependent Interaction Between this compound and 5-Fluorour...: Ingenta Connect [ingentaconnect.com]
- 6. Schedule‐dependent Synergism and Antagonism between this compound (“Tomudex”) and Methotrexate in Human Colon Cancer Cell Lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schedule-dependent synergism and antagonism between this compound ("Tomudex") and methotrexate in human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schedule-dependent interactions between this compound and cisplatin in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: Raltitrexed and Methotrexate in Preclinical Models
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanism of action, and toxicity of Raltitrexed and Methotrexate.
This guide provides an objective, data-driven comparison of two prominent antifolate metabolic inhibitors: this compound and Methotrexate. While both drugs interfere with nucleotide synthesis, their distinct mechanisms of action, target specificities, and resulting efficacy and toxicity profiles warrant a detailed head-to-head analysis. This document summarizes key preclinical data to inform further research and drug development efforts.
Physicochemical and Pharmacokinetic Properties
This compound and Methotrexate, while both classified as antifolates, exhibit differences in their fundamental properties that influence their biological activity and clinical application. A summary of these characteristics is presented in Table 1.
| Property | This compound | Methotrexate |
| Primary Target | Thymidylate Synthase (TS)[1][2] | Dihydrofolate Reductase (DHFR)[3][4] |
| Molecular Formula | C21H22N4O6S | C20H22N8O5 |
| Molecular Weight | 458.49 g/mol | 454.44 g/mol |
| Cellular Uptake | Reduced Folate Carrier (RFC)[5] | Reduced Folate Carrier (SLC19A1) |
| Intracellular Metabolism | Extensively polyglutamated by Folylpolyglutamate Synthetase (FPGS)[5] | Polyglutamated by Folylpolyglutamate Synthetase (FPGS) |
| Protein Binding | 93%[5] | ~50% |
| Elimination Half-life | Triphasic, with a slow terminal phase | Biphasic, with a terminal half-life of 3-10 hours (low dose) or 8-15 hours (high dose) |
| Primary Route of Elimination | Renal and fecal excretion[2] | Primarily renal excretion |
Mechanism of Action and Signaling Pathways
This compound and Methotrexate disrupt DNA synthesis through distinct enzymatic inhibition within the folate metabolism pathway.
This compound is a specific and direct inhibitor of thymidylate synthase (TS).[1][2] TS is the terminal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. By binding to the folate cofactor binding site on TS, this compound prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of thymidine nucleotides and subsequent "thymineless death" in rapidly dividing cells.[1] Intracellularly, this compound is extensively polyglutamated, which significantly enhances its inhibitory potency and prolongs its retention within the cell.[5]
Methotrexate , on the other hand, primarily targets dihydrofolate reductase (DHFR).[3][4] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a critical step in maintaining the intracellular pool of folate cofactors. By inhibiting DHFR, Methotrexate leads to a depletion of THF and its derivatives, which are essential for the synthesis of both purines and thymidylate. This broader impact on nucleotide synthesis underlies its potent cytotoxic effects. In the context of rheumatoid arthritis, Methotrexate also exerts anti-inflammatory effects through the promotion of adenosine release.
Comparative In Vitro Cytotoxicity
Direct comparative studies of this compound and Methotrexate in vitro are limited. However, available data allows for a cross-study comparison of their cytotoxic potential in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 | Methotrexate IC50 | Reference |
| L1210 | Murine Leukemia | 8.8 ± 3.1 nM | - | [5] |
| W1L2 | - | 4.6 ± 1 nM | - | [5] |
| HeLa | Cervical Cancer | 1.7 nM | - | [5] |
| MCF-7 | Breast Cancer | 0.7 nM | 114.31 ± 5.34 nM | [5] |
| Daoy | Medulloblastoma | - | 9.5 x 10^-2 µM | |
| Saos-2 | Osteosarcoma | - | 3.5 x 10^-2 µM | |
| AGS | Gastric Cancer | - | 6.05 ± 0.81 nM | |
| HCT-116 | Colorectal Cancer | - | 13.56 ± 3.76 nM |
Note: IC50 values are highly dependent on experimental conditions (e.g., drug exposure time, cell density) and should be compared with caution across different studies.
A key head-to-head in vitro study by Kano et al. (2001) investigated the cytotoxic interactions between this compound and Methotrexate in four human colon cancer cell lines (Colo201, Colo320, LoVo, and WiDr). The study revealed that the interaction between the two drugs is highly schedule-dependent.
-
Simultaneous Exposure (24h): Additive effects were observed in Colo201, LoVo, and WiDr cells, while an antagonistic effect was seen in Colo320 cells.[3][4]
-
Sequential Exposure (this compound for 24h followed by Methotrexate for 24h): Additive effects were observed in all four cell lines.[3][4]
-
Sequential Exposure (Methotrexate for 24h followed by this compound for 24h): Synergistic effects were observed in Colo201, LoVo, and WiDr cells, with an additive effect in Colo320 cells.[3][4]
These findings suggest that pre-treatment with Methotrexate may enhance the cytotoxicity of this compound in certain cancer cell types.
Comparative Enzyme Inhibition
The potency of this compound and Methotrexate can be further understood by examining their inhibitory constants (Ki) against their respective target enzymes.
| Drug | Target Enzyme | Ki Value | Reference |
| This compound (analogue Nolatrexed) | Thymidylate Synthase (human) | 11 nM | |
| Methotrexate | Dihydrofolate Reductase (human) | 3.4 pM (for the tightly bound conformer) |
Preclinical Toxicity Profiles
Direct comparative preclinical toxicology studies between this compound and Methotrexate are not extensively published. However, a review of their individual preclinical and clinical toxicity profiles reveals overlapping but also distinct adverse effects.
This compound:
-
Dose-Limiting Toxicities: Myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal toxicity (diarrhea, nausea, vomiting, mucositis).[6]
-
Other Reported Toxicities: Asthenia, and reversible elevations in liver transaminases.[6]
-
Animal Model Findings: In mice, high doses of this compound induced significant weight loss, diarrhea, and myelosuppression.[7] Leucovorin rescue was shown to be effective in ameliorating these toxicities.[7]
Methotrexate:
-
Dose-Limiting Toxicities: Myelosuppression, gastrointestinal toxicity (mucositis, diarrhea), and nephrotoxicity (at high doses).[8][9]
-
Other Reported Toxicities: Hepatotoxicity, pulmonary toxicity, and neurotoxicity (with intrathecal administration).[8][9]
-
Animal Model Findings: Studies in rats have shown that low-dose Methotrexate can suppress inflammation and joint destruction in arthritis models, with effects on chemotaxis and macrophage function.[10] In mice and rabbits, Methotrexate induced hepatotoxicity, with nephrotoxicity also observed in mice.[11]
Both drugs can cause significant hematological and gastrointestinal side effects, which are common for antimetabolites that affect rapidly dividing cells in the bone marrow and gut mucosa. The risk of nephrotoxicity with high-dose Methotrexate due to its precipitation in renal tubules is a key differentiating factor.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The following is a generalized protocol for determining the IC50 values of this compound and Methotrexate using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, as described in the study by Kano et al. (2001).[3][4]
Objective: To determine the concentration of this compound or Methotrexate that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell lines (e.g., Colo201, Colo320, LoVo, WiDr)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound and Methotrexate stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Methotrexate in complete culture medium. Remove the overnight culture medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.
Isobologram Analysis of Drug Interaction
The following protocol outlines the isobologram method used by Kano et al. (2001) to evaluate the interaction between this compound and Methotrexate.[3][4]
Objective: To determine whether the combination of this compound and Methotrexate results in synergistic, additive, or antagonistic cytotoxic effects.
Procedure:
-
Determine IC50 values: First, determine the IC50 values for this compound and Methotrexate individually as described in the MTT assay protocol.
-
Combination Studies:
-
Simultaneous Exposure: Expose cells to various concentrations of this compound and Methotrexate simultaneously for a defined period (e.g., 24 hours).
-
Sequential Exposure: Expose cells to one drug for a set duration (e.g., 24 hours), wash the cells, and then expose them to the second drug for another set duration.
-
-
MTT Assay: Perform an MTT assay for each combination to determine the drug concentrations that result in 50% cell growth inhibition (IC50).
-
Isobologram Construction:
-
Plot the IC50 value of this compound on the x-axis and the IC50 value of Methotrexate on the y-axis.
-
Draw a "line of additivity" connecting these two points.
-
Plot the IC50 values of the drug combinations on the same graph.
-
-
Interaction Analysis:
-
Additive: The combination IC50 values fall on the line of additivity.
-
Synergistic: The combination IC50 values fall below the line of additivity.
-
Antagonistic: The combination IC50 values fall above the line of additivity.
-
Conclusion
This head-to-head comparison of this compound and Methotrexate based on available preclinical data highlights their distinct pharmacological profiles. This compound's specificity for thymidylate synthase offers a more targeted approach to inhibiting DNA synthesis compared to Methotrexate's broader inhibition of dihydrofolate reductase. In vitro studies demonstrate the potent cytotoxicity of both agents, with evidence for schedule-dependent synergism when Methotrexate is administered prior to this compound in colon cancer cell lines. While both drugs share common toxicities related to their antiproliferative effects, the potential for nephrotoxicity with high-dose Methotrexate is a notable difference. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals in the design and interpretation of future studies involving these important antimetabolite drugs. Further head-to-head preclinical and clinical investigations are warranted to fully elucidate their comparative therapeutic indices in various cancer types.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical and preclinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schedule‐dependent Synergism and Antagonism between this compound (“Tomudex”) and Methotrexate in Human Colon Cancer Cell Lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schedule-dependent synergism and antagonism between this compound ("Tomudex") and methotrexate in human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. pfizer.ca [pfizer.ca]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate in rheumatoid arthritis: studies with animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Predicting Raltitrexed Sensitivity: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Raltitrexed is a quinazoline folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication and repair.[1][2][3] Its efficacy can be significantly influenced by various cellular factors, making the identification of predictive biomarkers essential for patient stratification and personalized medicine. This guide provides a comparative overview of key biomarkers implicated in determining sensitivity to this compound, supported by experimental data, detailed methodologies, and pathway visualizations.
Key Biomarkers for this compound Sensitivity
The sensitivity of cancer cells to this compound is multifactorial, involving drug uptake, intracellular metabolism, target enzyme expression, and the cellular response to DNA damage. The following table summarizes the primary biomarkers and their association with this compound sensitivity.
| Biomarker Category | Biomarker | Correlation with this compound Sensitivity | Supporting Experimental Data | Cancer Type(s) |
| Drug Target | Thymidylate Synthase (TS) | Inverse: High expression correlates with resistance. | In metastatic colorectal cancer patients, a lower TS mRNA expression (median TS/β-actin ratio of 3.7 x 10³) was observed in responders compared to non-responders (6.1 x 10³)[4]. Patients with a TS/β-actin ratio ≤ 4.1 x 10³ had a significantly higher response rate (P = 0.002) and longer overall survival (21.7 vs. 5.7 months, P = 0.013)[4]. | Colorectal Cancer |
| Drug Metabolism | Folylpolyglutamate Synthetase (FPGS) | Direct: High activity correlates with increased sensitivity. | A significant inverse correlation was found between FPGS activity and this compound IC50 values (r = -0.56, p = 0.03) in a panel of 15 human tumor cell lines[5]. | Various Solid Tumors |
| Gamma-glutamyl Hydrolase (GGH) | Inverse: High expression is associated with resistance. | High levels of GGH have been associated with cellular resistance to antifolates like methotrexate, which shares metabolic pathways with this compound[6]. | General (Antifolate Resistance) | |
| Drug Transport | Reduced Folate Carrier (RFC) | Direct: High expression is predicted to correlate with increased sensitivity. | RFC is the major transporter of this compound into cells[2]. Decreased RFC activity is a known mechanism of resistance to antifolates[7]. | General (Antifolate Transport) |
| ABC Transporters (e.g., ABCG2) | Inverse: High expression correlates with resistance. | Overexpression of ABCG2 is associated with resistance to various chemotherapeutic agents, including some that are substrates for this efflux pump[8][9]. | General (Drug Resistance) | |
| Genomic Alterations | MYCN Amplification | Direct: Amplification correlates with increased sensitivity. | MYCN-amplified neuroblastoma cell lines show superior sensitivity to this compound (IC50 range: 2.1-13 nM) compared to non-amplified lines (IC50 > 1000 nM)[10][11]. This is attributed to high DNA replication stress and elevated DNA damage in MYCN-amplified cells[10][12]. | Neuroblastoma |
Signaling Pathways and Mechanisms of Action
The clinical efficacy of this compound is determined by a complex interplay of cellular pathways, from its transport into the cancer cell to its ultimate effect on DNA synthesis and cell viability. Resistance can emerge from alterations at multiple points within this pathway.
Caption: this compound mechanism of action and resistance pathways.
Experimental Workflows
The reliable assessment of biomarkers for this compound sensitivity requires standardized experimental procedures. The following diagram illustrates a general workflow for evaluating these biomarkers from patient-derived samples or cell lines.
Caption: General experimental workflow for biomarker assessment.
Experimental Protocols
Quantification of mRNA Expression by Real-Time RT-PCR
This protocol outlines the steps for measuring the mRNA levels of Thymidylate Synthase (TS), FPGS, GGH, RFC, and ABCG2.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen)
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Gene-specific primers for target genes and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from tumor tissue or cultured cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
Real-Time PCR:
-
Prepare the PCR reaction mix containing cDNA template, primers, and master mix.
-
Perform the reaction on a real-time PCR instrument with the following typical cycling conditions: initial denaturation at 95°C for 10-15 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[13]
-
A melt curve analysis should be performed for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
Determination of Protein Expression by Immunohistochemistry (IHC)
This protocol is for the detection and localization of Thymidylate Synthase (TS) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against TS
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol and finally water.[14]
-
Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigen epitopes.[14]
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[15]
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TS antibody overnight at 4°C or for 1 hour at room temperature.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by streptavidin-HRP conjugate. Visualize the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.[14]
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Evaluate the intensity and localization of the staining under a light microscope.
In Vitro Drug Sensitivity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Thymidylate synthase expression in advanced colorectal cancer predicts for response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variable intrinsic sensitivity of human tumor cell lines to this compound (Tomudex) and folylpolyglutamate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-glutamyl hydrolase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of ABCG2 as a biomarker for predicting resistance to CPT‐11/SN‐38 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High expression of ABCG2 is associated with chemotherapy resistance of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase inhibitor this compound can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thymidylate synthase inhibitor this compound can induce high levels of DNA damage in MYCN-amplified neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative real-time PCR of mRNA [protocols.io]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Thymidylate synthase (TS) immunostaining in the diagnosis of the myoepithelial cells, basal cells, stratified epithelium cells, and associated tumors - Guo - Translational Cancer Research [tcr.amegroups.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Navigating the Safe Disposal of Raltitrexed: A Procedural Guide
The proper disposal of Raltitrexed, a cytotoxic chemotherapy agent, is a critical component of laboratory safety and environmental protection. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and contamination. This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this compound waste.
Core Principles of Cytotoxic Waste Management
This compound is classified as a cytotoxic drug and must be handled with care.[1] The fundamental principle of its disposal lies in the segregation of waste into two primary categories: trace chemotherapy waste and bulk chemotherapy waste. This distinction is crucial as it dictates the appropriate containment and disposal pathway.
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[2][3][4] Examples of trace waste include:
-
Used gloves, gowns, and other personal protective equipment (PPE) without visible contamination[2]
-
Contaminated wipes, gauze, and other soft materials used during administration[2][5]
Bulk Chemotherapy Waste: This category encompasses materials that are visibly contaminated or contain more than 3% of the drug.[3][4][6] This includes:
Disposal Procedures: A Step-by-Step Approach
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to don appropriate PPE. This includes, but is not limited to:
-
Two pairs of chemotherapy-tested gloves[7]
-
A disposable, fluid-resistant gown[7]
-
Eye protection (goggles or face shield)
-
A respirator (if there is a risk of aerosolization)
2. Waste Segregation and Containment: Proper segregation at the point of generation is paramount.
-
Trace this compound Waste:
-
Place all soft trace waste (gowns, gloves, wipes) into a designated yellow chemotherapy waste bag.[2][5]
-
Dispose of sharps contaminated with trace amounts of this compound (needles, syringes, broken glass) in a puncture-resistant, yellow sharps container specifically labeled for chemotherapy waste.[2][5]
-
Once full, seal the yellow bags and containers securely.
-
-
Bulk this compound Waste:
3. Storage and Labeling:
-
Store all chemotherapy waste containers in a designated, secure area with limited access.
-
Containers must be clearly labeled with the contents (e.g., "Chemotherapy Waste," "Cytotoxic Waste") and the appropriate hazard symbols.
4. Final Disposal:
-
The ultimate disposal method for both trace and bulk chemotherapy waste is typically high-temperature incineration.[2][3][5]
-
Arrange for a licensed hazardous waste contractor to collect and transport the waste for final disposal in accordance with local, state, and federal regulations.
Quantitative Data Summary
| Waste Category | Contamination Level | Primary Container Color | Final Disposal Method |
| Trace Chemotherapy Waste | < 3% of original drug by weight | Yellow | Incineration |
| Bulk Chemotherapy Waste | > 3% of original drug by weight or visibly contaminated | Black | Incineration |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not provided in publicly accessible safety data sheets or standard handling guidelines. The established and regulated procedure for its disposal is high-temperature incineration, which ensures the complete destruction of the cytotoxic compound.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. medical-systems.com [medical-systems.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Raltitrexed
Essential Safety and Handling Guide for Raltitrexed
This document provides comprehensive safety protocols and operational guidance for the handling of this compound in a research and development setting. Adherence to these procedures is critical to ensure personnel safety and maintain a compliant laboratory environment. This compound is a cytotoxic antimetabolite agent that requires specialized handling procedures to prevent exposure.[1][2][3]
Hazard Profile and Classification
This compound is classified as a hazardous substance with significant health risks. It is toxic if swallowed and is suspected of causing genetic defects.[4] Furthermore, it may damage fertility or the unborn child.[4][5][6] Appropriate precautions must be taken at all times to avoid direct contact and environmental release.
| Hazard Classification | Code | Description | Citations |
| Acute Oral Toxicity | H301 / H300 | Toxic / Fatal if swallowed | [4][5][6] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [4] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child | [4][5][6] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [4] |
| Transport Hazard | UN2811 | Toxic solids, organic, n.o.s. (this compound) | [4][5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure to this compound.[7] Personnel must be trained in the proper donning and doffing of all required equipment.
1. Hand Protection:
-
Gloves: Wear two pairs of single-use, powder-free chemotherapy-rated gloves. The selection of a suitable glove material depends on the manufacturer's specifications regarding resistance to the chemical.[4] The outer glove should be changed immediately if contaminated. The inner glove cuff should be under the gown cuff, and the outer glove should be over the gown cuff.
2. Body Protection:
-
Gown: A disposable, impermeable gown with a closed front, long sleeves, and tight-fitting elastic or knit cuffs is required.[5][7] Gowns should be changed every two to three hours or immediately after a spill or splash.[7] Do not wear gowns outside of the handling area.[7]
3. Eye and Face Protection:
-
Eyewear: Safety goggles with side shields are mandatory to protect against splashes.[1][5] In situations with a higher risk of aerosol generation, a full-face shield should be worn in addition to goggles.
4. Respiratory Protection:
-
Respirator: A suitable respirator (e.g., N95 or P2) should be used when handling the powder form of this compound to avoid the formation of dust and aerosols, or in case of a spill.[5][8] All handling of powdered this compound should occur in a certified chemical fume hood or biological safety cabinet.
Operational Plan: Handling and Logistics
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Transport the sealed container to the designated storage area.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, well-ventilated area, protected from light.[5][9]
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
| (Data sourced from MedChemExpress Safety Data Sheet[5]) |
Preparation and Handling
-
All preparation (e.g., weighing, reconstitution, dilution) must be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols or dust.[5][6][8]
-
Ensure a safety shower and eye wash station are accessible.[5]
-
Before handling, don the full required PPE as described above.
-
When reconstituting the lyophilized powder, use techniques to avoid aerosol generation.
-
Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the handling area.[4][6]
Disposal Plan
This compound and all materials contaminated with it are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation:
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug amount by weight remaining, such as empty vials, IV bags, gloves, gowns, and other contaminated disposables.[10] These should be placed in designated yellow chemotherapy waste containers.[10]
-
Bulk Chemotherapy Waste: Items containing more than 3% of the drug, visibly contaminated PPE from a spill, or materials used to clean up a spill.[10] This waste is considered hazardous and must be disposed of in black hazardous waste containers.[10]
-
-
Sharps: All contaminated needles and syringes must be disposed of immediately into a puncture-resistant, chemotherapy-rated sharps container.[10]
-
Final Disposal: All waste containers must be sealed and collected by a certified hazardous waste disposal company for incineration.[1][10]
Emergency Procedures: Spill Management
Immediate and correct response to a this compound spill is crucial to contain the contamination and prevent exposure. A cytotoxic spill kit should be readily available in all areas where this compound is handled.[11]
Immediate Actions
-
Alert others in the area and restrict access to the spill zone.
-
If the substance has made contact with skin, immediately wash the affected area with soap and plenty of water.[4][8] If eye contact occurs, rinse the opened eye for at least 15 minutes with clean water or saline solution.[1][8][11] Seek immediate medical attention for any exposure.[1][8]
-
Don two pairs of chemotherapy gloves, an impermeable gown, eye protection, and a respirator before beginning cleanup.
Containment and Cleaning
-
Powder Spills: Gently cover the spill with damp absorbent material to avoid raising dust.
-
Liquid Spills: Cover the spill with an absorbent pad or granules from the spill kit, working from the outside of the spill inward.[11]
-
Use a scoop or scraper to collect any broken glass or sharp fragments and place them in a designated sharps container.
-
Carefully collect all absorbent materials and place them into the inner hazardous waste bag of the spill kit.
-
Clean the spill area with detergent and water at least three times, using fresh towels for each wash.[11]
-
Place all used cleaning materials into the waste bag.
-
Remove outer gloves and place them in the waste bag, then seal the inner bag.
-
Remove the rest of the PPE in the following order: gown, eye protection, respirator, inner gloves, placing each item into the outer waste bag before sealing it.
-
Wash hands thoroughly with soap and water.
-
Complete an incident report detailing the nature of the spill and the response.[11]
Spill Management Workflow
Caption: Workflow for managing a hazardous spill of this compound.
References
- 1. pfizer.ca [pfizer.ca]
- 2. obaid.info [obaid.info]
- 3. e-lactancia.org [e-lactancia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. dupont.com.sg [dupont.com.sg]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. medprodisposal.com [medprodisposal.com]
- 11. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
